Triphenyl borate
Description
Properties
IUPAC Name |
triphenyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWDBMBZLORER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148955 | |
| Record name | Boric acid, triphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Triphenyl borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1095-03-0 | |
| Record name | Phenyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid, triphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenyl borate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5KDR369FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triphenyl Borate: A Comprehensive Technical Guide
CAS Number: 1095-03-0
This technical guide provides an in-depth overview of triphenyl borate, a significant organoboron compound. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties of this compound
This compound is a white to light yellow crystalline solid. It is known for its sensitivity to moisture and heat, necessitating storage in a refrigerator under an inert atmosphere.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1095-03-0 | [1][2] |
| Molecular Formula | C₁₈H₁₅BO₃ | [1] |
| Molecular Weight | 290.12 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 98-101 °C | [1][2] |
| Boiling Point | 158 °C @ 0.05 mmHg | [1] |
| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in chloroform, methanol; Insoluble in water | [1] |
| Sensitivity | Moisture and heat sensitive | [1][2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
| Hazard Class | Description | Pictograms |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | GHS06 (Toxic) |
| Eye Damage | Causes serious eye damage. | GHS05 (Corrosion) |
| Flammability | Flammable solid. |
Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound from Boric Acid and Phenol
A common and high-yield method for synthesizing this compound involves the reaction of boric acid with phenol. The following protocol is adapted from patent literature, aiming for a high conversion rate.[3]
Materials:
-
Boric Acid (24.7g, 0.4 mol)
-
Phenol (188g, 2 mol)
-
Toluene (75g)
-
Synthesis apparatus with heating and distillation capabilities
Procedure:
-
Charge the synthesis reactor with boric acid, phenol, and toluene.
-
Heat the mixture to 155°C.
-
Initiate a programmed heating reaction over 5-6 hours, gradually increasing the temperature.
-
The temperature program is as follows:
-
Hold at 155°C for 1 hour.
-
Increase to 165°C and hold for 1 hour.
-
Increase to 175°C and hold for 1 hour.
-
Increase to 185°C and hold for 1 hour.
-
Increase to 195°C and hold for 1-2 hours.
-
-
During the reaction, water is produced and can be removed azeotropically with toluene to drive the reaction to completion.
-
Upon completion, the crude this compound product is obtained and can be purified further if necessary.
This method has been reported to achieve a boric acid conversion rate of over 90%.[3]
Another documented method involves reacting phenol and a boron source (such as boric acid or boron oxide) in an inert, water-immiscible organic solvent like carbon tetrachloride at its boiling temperature for approximately one hour.[4]
Applications and Signaling Pathways
This compound is a versatile compound with applications spanning catalysis, organic synthesis, and materials science.
Key Applications
-
Catalysis : It serves as a catalyst in various organic reactions, including the polymerization of ethylene and the synthesis of amides from carboxylic acids and amines.[1][5]
-
Organic Synthesis : It is a crucial reagent for the synthesis of organic boric acids and boron-containing fluorescent compounds.[1]
-
Biochemical Research : It has been used as a competitive inhibitor of urease and as a chemosterilant against certain insect species.
Below is a diagram illustrating the primary application areas of this compound.
Catalytic Amidation Workflow
This compound is an effective catalyst for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic chemistry. This process offers significant advantages in terms of efficiency and safety.[5] The general workflow for this catalytic process is outlined below.
The proposed mechanism for boron-catalyzed direct amidation is complex, and recent studies suggest it may proceed through dimeric boron intermediates, which activate the carboxylic acid and coordinate the amine for nucleophilic attack.[6] This catalytic cycle avoids the need for stoichiometric activating agents, representing a more atom-economical approach to amide bond formation.[7]
References
- 1. This compound | JSC Aviabor [jsc-aviabor.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Electronic Configuration of Triphenyl Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl borate, with the chemical formula B(OC₆H₅)₃, is an organoboron compound that serves as a versatile reagent and intermediate in organic synthesis.[1] Its unique structural and electronic properties, stemming from the interaction between the central boron atom and the three phenoxy groups, govern its reactivity and potential applications. This technical guide provides a comprehensive overview of the molecular structure and electronic configuration of this compound, supported by experimental data and theoretical insights.
Molecular Structure
The molecular structure of this compound has been determined through single-crystal X-ray diffraction. The central boron atom is bonded to three oxygen atoms, each of which is in turn bonded to a phenyl group.
Crystallographic Data
The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 285239.[2] Analysis of the crystallographic information file (CIF) provides precise data on bond lengths and angles, which are crucial for understanding the molecule's geometry.
Table 1: Key Bond Lengths in this compound
| Bond | Bond Length (Å) |
| B-O | Data to be populated from CCDC 285239 |
| O-C (aromatic) | Data to be populated from CCDC 285239 |
| C-C (aromatic, avg.) | Data to be populated from CCDC 285239 |
Table 2: Key Bond Angles in this compound
| Angle | Bond Angle (°) |
| O-B-O | Data to be populated from CCDC 285239 |
| B-O-C (aromatic) | Data to be populated from CCDC 285239 |
| O-C-C (aromatic, avg.) | Data to be populated from CCDC 285239 |
The boron atom in this compound exhibits a trigonal planar geometry, consistent with sp² hybridization. This arrangement leads to a planar BO₃ core. The phenoxy groups are oriented in a propeller-like fashion around the central boron atom.
Electronic Configuration
The electronic configuration of the central boron atom in its ground state is 1s²2s²2p¹. In this compound, the boron atom undergoes sp² hybridization, leaving one vacant p-orbital perpendicular to the trigonal plane of the BO₃ core.
Molecular Orbitals and Bonding
The bonding in this compound involves sigma (σ) bonds between the boron and oxygen atoms, formed by the overlap of boron's sp² hybrid orbitals with oxygen's sp² or sp³ hybrid orbitals. The vacant p-orbital on the boron atom can participate in π-interactions with the lone pairs of electrons on the adjacent oxygen atoms. This pπ-pπ interaction leads to delocalization of electron density from the oxygen atoms to the boron atom, which partially alleviates the electron deficiency of the boron center.
The electron-withdrawing nature of the phenyl groups influences the electron density at the boron center. The overall electronic effect is a balance between the inductive withdrawal by the phenoxy groups and the resonance donation from the oxygen lone pairs to the boron p-orbital.
Experimental Protocols
Synthesis of this compound
A high-conversion rate synthesis of this compound can be achieved through the reaction of boric acid and phenol.[3]
Procedure:
-
Add 24.7 g of boric acid, 188 g of phenol, and 75 g of toluene to a reaction vessel equipped with a reflux condenser and a water separator.[3]
-
Heat the mixture to 155°C.[3]
-
Carry out a programmed heating reaction for 5-6 hours, gradually increasing the temperature to 195°C.[3] The reaction progress can be monitored by the amount of water collected.
-
The crude this compound is obtained after the reaction is complete.[3] Further purification can be achieved by recrystallization or distillation under reduced pressure.
X-ray Crystallography
Determining the single-crystal X-ray structure of this compound involves the following general steps:
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature, typically using Mo Kα radiation.
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.
-
Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
¹¹B NMR Spectroscopy:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.
-
Acquisition: Acquire the ¹¹B NMR spectrum. The chemical shift will be indicative of the three-coordinate nature of the boron atom.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound.
Procedure (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Place the resulting fine powder into a pellet-forming die.
-
Apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.
-
Acquire the FT-IR spectrum of the pellet in transmission mode over the mid-IR range (e.g., 4000-400 cm⁻¹).
Chemical Reactivity
Hydrolysis
This compound is susceptible to hydrolysis, reacting with water to form boric acid and phenol. This reaction is a key consideration when handling and using this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and electronic configuration of this compound. The trigonal planar geometry of the boron center, a consequence of its sp² hybridization, and the electronic interactions with the phenoxy groups are key determinants of its chemical behavior. The provided experimental protocols offer a foundation for the synthesis and characterization of this important organoboron compound. Further computational studies would be beneficial to provide a more quantitative picture of the molecular orbitals and charge distribution, offering deeper insights into its reactivity.
References
- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 2. This compound | C18H15BO3 | CID 14182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Triphenyl Borate
This compound, with the chemical formula C₁₈H₁₅BO₃, is an organoboron compound that serves as a versatile intermediate and catalyst in various chemical processes.[1][2] It is recognized for its applications in organic synthesis, polymer science, and materials chemistry.[3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and key reactions.
Core Physical and Chemical Properties
This compound is a white, crystalline solid that is sensitive to moisture.[6][7] It is generally insoluble in water but shows good solubility in a range of organic solvents.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅BO₃ | [3][7] |
| Molecular Weight | 290.12 g/mol | [4][7][8] |
| Appearance | White to light yellow crystalline solid | [3][6][7] |
| Melting Point | 98-101 °C | [6][7][9] |
| Boiling Point | 158 °C at 0.05 mmHg 343.2 °C at 760 mmHg | [7][8][9] [4] |
| Density | ~1.134 g/cm³ (Predicted) | [7][8] |
| Solubility | Insoluble: Water[3] Soluble: Chloroform, methanol, alcohols, ethers, aromatics[3][7][9] | |
| Flash Point | 113.4 °C | [4][7] |
| Vapor Pressure | 0.000142 mmHg at 25 °C | [4][7] |
| Refractive Index | 1.572 | [4][7] |
| Stability | Moisture sensitive; stable in nonpolar solvents[3][6][7] |
Chemical Reactivity and Stability
2.1. Stability and Handling this compound is a moisture-sensitive, flammable crystalline substance.[6] Due to its hygroscopic nature, it should be stored under an inert atmosphere in a refrigerator.[7][8] It is known to be stable in nonpolar solvents.[3] Contact with water or steam can lead to hydrolysis, forming toxic phenol fumes.[4] Standard safety precautions, including the use of protective clothing, gloves, and eye/face protection, are essential when handling this compound.[7] It should be kept away from sources of ignition.[7]
2.2. Hydrolysis One of the key reactions of this compound is its hydrolysis. Due to the presence of the boron-oxygen bonds, the compound readily reacts with water to yield boric acid and phenol. This reactivity underscores its sensitivity to moisture.
Caption: Hydrolysis of this compound.
2.3. Applications in Synthesis this compound is a valuable reagent in organic synthesis.[3]
-
Catalysis: It serves as a catalyst for the copolymerization of ethylene and in esterification and transesterification reactions.[6][10] More recently, it has been reported as an effective catalyst for the synthesis of amides via the condensation of carboxylic acids and amines, offering high yields under mild conditions.[11]
-
Reagent: It is used to synthesize organic boric acids through reactions with Grignard or organolithium reagents.[6]
-
Intermediate: The compound is an important intermediate for producing boron-containing fluorescent compounds and other advanced materials like boron-containing novolac resins, which exhibit enhanced thermal stability.[6][12] It is also used in the synthesis of active pharmaceutical ingredients.[5]
Experimental Protocols
3.1. Synthesis of this compound A method for synthesizing this compound with a high conversion rate involves the reaction of boric acid and phenol.[1]
-
Materials:
-
Boric Acid (24.7g, ~0.4 mol)
-
Phenol (188g, ~2.0 mol)
-
Toluene (75g)
-
-
Procedure:
-
Add boric acid, phenol, and toluene to a suitable reaction vessel.[1]
-
Heat the mixture to 155°C.[1]
-
Implement a programmed heating reaction over 5-6 hours, gradually increasing the temperature to a final temperature of 195°C.[1]
-
A typical programmed heating schedule is as follows: 155°C for 1h, 165°C for 1h, 175°C for 1h, 185°C for 1h, and finally 195°C for 1-2h.[1]
-
This process yields crude this compound with a boric acid conversion rate reported to be above 90%.[1]
-
Caption: Synthesis workflow for this compound.
3.2. Spectroscopic Characterization The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands. A very strong band appears around 1350 cm⁻¹ corresponding to B-O stretching vibrations.[13] A C-O stretching vibration is observed at 1214 cm⁻¹, and a symmetric deformation band is found at a lower wavenumber, around 598 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: As a tricoordinate boron compound, this compound is expected to show a chemical shift in the downfield region characteristic of such species. The addition of a Lewis base would cause a significant upfield shift, indicating the formation of a tetracoordinate borate complex.[14]
-
¹H and ¹³C NMR: These spectra would show signals corresponding to the phenyl groups attached to the borate core.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (290.12 g/mol ).[7][8]
References
- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 2. This compound | 1095-03-0 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | JSC Aviabor [jsc-aviabor.com]
- 7. chembk.com [chembk.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 1095-03-0 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. citedrive.com [citedrive.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Technical Guide to the Solubility of Triphenyl Borate in Aromatic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triphenyl borate in aromatic solvents. While this compound is widely utilized in organic synthesis, detailed quantitative solubility data in aromatic solvents is not extensively documented in publicly available literature. This guide summarizes its known qualitative solubility, presents a detailed experimental protocol for determining quantitative solubility via gravimetric analysis, and illustrates key experimental and synthetic workflows.
Introduction to this compound
This compound (CAS No. 1095-03-0), also known as triphenoxyborane, is an organoboron compound with the chemical formula B(OC₆H₅)₃ or C₁₈H₁₅BO₃.[1][2] It exists as a white, moisture-sensitive crystalline solid.[3] Its utility in chemical synthesis is significant, where it serves as a reagent or intermediate.[4] For instance, it is used in the synthesis of organic boric acids, to produce boron-containing fluorescent compounds, and to obtain catalysts for ethylene polymerization.[3] Given its molecular structure, comprised of a central borate group esterified with three phenyl groups, this compound is inherently non-polar, which dictates its solubility profile. Understanding its behavior in aromatic solvents is crucial for reaction setup, purification, and formulation development.
Solubility Profile
This compound's solubility is governed by the "like dissolves like" principle. Its large, non-polar organic structure results in poor solubility in polar solvents like water, but favorable solubility in various organic solvents, particularly aromatics.[4]
2.1 Qualitative Solubility Data
While specific quantitative data is sparse, the qualitative solubility of this compound in common organic solvents is well-established. It is known to be soluble in aromatic solvents such as benzene and toluene.[4][5] One study notes the use of xylene as a solvent for the polycondensation of this compound, implying its solubility in this solvent as well.[6]
| Solvent Class | Specific Solvent | Solubility | Citation(s) |
| Aromatic | Benzene | Soluble | [5] |
| Aromatic | Toluene | Soluble | [5] |
| Aromatic | Xylene | Soluble | [6] |
| Chlorinated | Chloroform | Soluble | [7][8][9] |
| Alcohol | Methanol | Soluble | [7][8][9] |
| Aqueous | Water | Insoluble | [4] |
Experimental Protocol: Quantitative Solubility Determination
To address the absence of public quantitative data, researchers can employ standard laboratory methods to determine the solubility of this compound. The following protocol describes the gravimetric method, a reliable technique for measuring the solubility of a solid in a solvent at a specific temperature.
Objective: To determine the solubility (in g/100 mL) of this compound in an aromatic solvent (e.g., toluene) at a controlled temperature.
Materials:
-
This compound (≥97% purity)
-
Anhydrous aromatic solvent (e.g., toluene, benzene, xylene)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Glass vials with screw caps
-
Volumetric flasks
-
Syringe filters (PTFE, 0.22 µm)
-
Pipettes
-
Desiccator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound solid to a series of glass vials. An amount significantly more than expected to dissolve should be used to ensure saturation.
-
Pipette a precise volume (e.g., 10.0 mL) of the chosen aromatic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24 hours to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.
-
-
Sample Isolation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let undissolved solid settle.
-
Carefully draw a specific volume of the clear supernatant (e.g., 5.0 mL) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact mass of the flask containing the filtered solution.
-
Gently evaporate the solvent from the flask under reduced pressure using a rotary evaporator or by placing it in a fume hood.
-
Once the solvent is fully evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (m.p. 98-101 °C) to remove any residual solvent.[2][7]
-
Transfer the flask to a desiccator to cool to room temperature.
-
Weigh the flask containing the dry this compound residue on the analytical balance.
-
Repeat the drying and cooling steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.
-
Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of Residue (g) / Volume of Supernatant Taken (mL)) * 100
-
Visualized Workflows and Pathways
To further clarify the processes relevant to working with this compound, the following diagrams illustrate key workflows.
References
- 1. This compound | C18H15BO3 | CID 14182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 97 1095-03-0 [sigmaaldrich.com]
- 3. This compound | JSC Aviabor [jsc-aviabor.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. chembk.com [chembk.com]
- 8. This compound | 1095-03-0 [chemicalbook.com]
- 9. This compound | 1095-03-0 [amp.chemicalbook.com]
A Technical Guide to the Lewis Acidity of Triphenyl Borate and Other Boranes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Lewis acidity of triphenyl borate in comparison to other significant borane compounds. By examining quantitative data, experimental methodologies, and the underlying chemical principles, this document serves as a critical resource for professionals engaged in research and development where Lewis acidity is a key parameter.
Introduction to Lewis Acidity of Boranes
Boranes are a class of electron-deficient compounds that act as Lewis acids, readily accepting electron pairs from Lewis bases. This characteristic is central to their utility in a vast array of chemical transformations, including catalysis, organic synthesis, and materials science. The strength of a borane's Lewis acidity is a critical determinant of its reactivity and is influenced by a delicate balance of electronic and steric factors associated with the substituents on the boron atom.
This compound, B(OPh)₃, offers a unique electronic and steric profile compared to triarylboranes like triphenylborane (BPh₃) and trialkyl borates such as trimethyl borate (B(OMe)₃). Understanding its relative Lewis acidity is crucial for its effective application. This guide will delve into the quantitative measures of Lewis acidity, the experimental protocols for their determination, and the key factors that govern these properties.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of boranes can be quantified using several experimental and computational methods. The most common experimental techniques are the Gutmann-Beckett and Childs methods, which utilize NMR spectroscopy. Computational approaches, such as the calculation of Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA), provide theoretical insights into Lewis acidity.
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a compound by measuring its Acceptor Number (AN).[1][2] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift (Δδ) upon its interaction with a Lewis acid.[1] A larger downfield shift indicates a stronger Lewis acid. The AN is calculated using the formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1]
The Childs Method
The Childs method offers an alternative NMR-based approach to quantify Lewis acidity. It measures the change in the ¹H NMR chemical shift of the γ-proton of crotonaldehyde upon complexation with a Lewis acid. The relative Lewis acidity is then determined by comparing this shift to that induced by a reference Lewis acid, typically boron tribromide (BBr₃).
Comparative Data
The following tables summarize the available quantitative data on the Lewis acidity of this compound and a selection of other boranes, as determined by the Gutmann-Beckett method and computational methods.
Table 1: Gutmann-Beckett Acceptor Numbers (AN) of Selected Boranes
| Compound | Formula | Substituent Type | Acceptor Number (AN) | Reference |
| Trimethyl borate | B(OMe)₃ | Alkoxy | 23 | [3] |
| This compound | B(OPh)₃ | Aryloxy | Relatively Low | [4] |
| Triphenylborane | BPh₃ | Aryl | Weak Lewis Acid | [5] |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Perfluoroaryl | 82 | [1] |
| Boron trifluoride | BF₃ | Halogen | 89 | [1] |
| Boron trichloride | BCl₃ | Halogen | >89 | |
| Boron tribromide | BBr₃ | Halogen | >89 | |
| Boron triiodide | BI₃ | Halogen | 115 | [1] |
Table 2: Comparison of Lewis Acidity Metrics for Selected Boranes and Borates
| Compound | Gutmann-Beckett (Δδ ³¹P ppm) | Childs (Δδ ¹H ppm) | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) |
| B(C₆F₅)₃ | 25.5 | 1.05 | 414 | 411 |
| B(OC₆F₅)₃ | 34.5 | 0.40 | 419 | - |
This table highlights the interesting discrepancy often observed between different methods for assessing Lewis acidity, particularly when comparing boranes and their corresponding borates.
Factors Influencing the Lewis Acidity of Boranes
The Lewis acidity of boranes is a complex interplay of several factors. A comprehensive understanding of these is essential for predicting and tuning the reactivity of these compounds.
Caption: Key factors governing the Lewis acidity of boranes.
-
Inductive Effects: Electron-withdrawing groups (e.g., halogens, perfluorinated aryl groups) attached to the boron atom increase its positive charge, thereby enhancing its Lewis acidity. Conversely, electron-donating groups (e.g., alkyl groups) decrease Lewis acidity.
-
Steric Hindrance: Bulky substituents around the boron center can physically obstruct the approach of a Lewis base, reducing the effective Lewis acidity. This is a significant factor when comparing, for instance, triphenylborane to smaller trialkylboranes.
-
pπ-pπ Back-Donation: In boranes with substituents bearing lone pairs of electrons (e.g., alkoxy, amino, or halide groups), these lone pairs can be donated into the empty p-orbital of the boron atom. This delocalization of electron density reduces the electron deficiency of the boron and, consequently, its Lewis acidity. This effect is particularly important in borate esters like this compound.
-
Pyramidalization Energy: Upon forming an adduct with a Lewis base, the geometry at the boron center changes from trigonal planar to tetrahedral. The energy required for this geometric change, known as the pyramidalization energy, can influence the overall thermodynamics of adduct formation. Factors that stabilize the planar geometry, such as extensive π-systems, can increase this energy barrier and thus reduce the apparent Lewis acidity.
Experimental Protocols
Accurate determination of Lewis acidity requires meticulous experimental execution. Below are detailed protocols for the Gutmann-Beckett and Childs methods.
Gutmann-Beckett Method: Step-by-Step Protocol
Caption: Workflow for the Gutmann-Beckett method.
Materials:
-
High-purity triethylphosphine oxide (Et₃PO)
-
The borane to be analyzed
-
High-purity, anhydrous, deuterated, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of Et₃PO Stock Solution: Prepare a standard solution of Et₃PO (e.g., 0.05 M) in the chosen deuterated solvent.
-
Preparation of Borane Solution: In a separate vial, prepare a solution of the borane of interest at the same concentration as the Et₃PO stock solution.
-
Adduct Formation: In an NMR tube, mix equal volumes of the Et₃PO and borane solutions to achieve a 1:1 molar ratio.
-
NMR Measurement: Acquire a proton-decoupled ³¹P NMR spectrum of the mixture. Record the chemical shift of the peak corresponding to the Et₃PO-borane adduct.
-
Reference Measurement: Acquire a proton-decoupled ³¹P NMR spectrum of the Et₃PO stock solution alone to determine the chemical shift of free Et₃PO.
-
Calculation: Calculate the change in chemical shift (Δδ) and the Acceptor Number (AN) as described in section 2.1.
Childs Method: Step-by-Step Protocol
Caption: Workflow for the Childs method.
Materials:
-
High-purity crotonaldehyde
-
The borane to be analyzed
-
Reference Lewis acid (e.g., BBr₃)
-
High-purity, anhydrous, deuterated solvent (e.g., dichloromethane-d₂)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of Solutions: Prepare separate solutions of crotonaldehyde and the borane of interest in the chosen deuterated solvent.
-
Complex Formation: In an NMR tube, mix the crotonaldehyde and borane solutions.
-
NMR Measurement: Acquire a ¹H NMR spectrum and determine the chemical shift of the γ-proton of the complexed crotonaldehyde.
-
Reference Measurement: Acquire a ¹H NMR spectrum of the crotonaldehyde solution alone.
-
Relative Acidity Determination: Calculate the change in chemical shift (Δδ) and compare it to the Δδ obtained with a reference Lewis acid under identical conditions to establish the relative Lewis acidity.
Conclusion
The Lewis acidity of this compound is significantly lower than that of highly electron-deficient boranes like B(C₆F₅)₃ and boron trihalides. This is primarily attributed to the pπ-pπ back-donation from the oxygen atoms of the phenoxy groups to the empty p-orbital of the boron atom, which reduces its electron-accepting ability. While this compound is a weaker Lewis acid than triphenylborane due to this back-donation, its unique electronic and steric properties can be advantageous in specific applications where moderated Lewis acidity is required.
For researchers and professionals in drug development and other scientific fields, a thorough understanding of the principles and methods outlined in this guide is paramount for the rational design and application of borane-based reagents and catalysts. The provided data and experimental protocols offer a solid foundation for further investigation and application of these versatile compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Moisture Sensitivity and Stability of Triphenyl Borate
Introduction
This compound, a versatile organoboron compound, finds applications in various fields, including organic synthesis.[1] However, its utility is intrinsically linked to its sensitivity to moisture and overall stability. This technical guide provides a comprehensive overview of the moisture sensitivity and stability of this compound, focusing on its hydrolysis, thermal degradation, and the analytical methodologies used for its characterization.
1. Moisture Sensitivity and Hydrolysis
This compound is a moisture-sensitive crystalline substance.[1] Its sensitivity stems from the electrophilic nature of the boron atom, which is susceptible to nucleophilic attack by water. This interaction leads to hydrolysis, the primary degradation pathway for this compound in the presence of moisture.
1.1. Hydrolysis Mechanism
The hydrolysis of borate esters, including this compound, proceeds through a nucleophilic attack of a water molecule on the boron atom. This initial attack is followed by the elimination of a phenol molecule. The process repeats until all three phenoxy groups are replaced by hydroxyl groups, ultimately yielding boric acid and three molecules of phenol.
1.2. Kinetics of Hydrolysis
Quantitative data on the hydrolysis rate of this compound is limited. However, studies on boronic esters indicate that their stability is pH-dependent, with increased stability observed at higher pH levels.[2] For boronate esters, the hydrolysis can be significantly accelerated at physiological pH.[3]
Table 1: Hydrolysis Data for this compound
| Parameter | Value | Conditions | Reference |
| Weight Loss (TGA) | 80-97% | 20-900°C under N₂ flow at 10°C/min | [4] |
2. Thermal Stability
This compound exhibits moderate thermal stability. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating its decomposition profile.
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a sharp weight loss is observed over a broad temperature range, indicating its decomposition.
Table 2: Thermal Decomposition Data for this compound
| Analysis | Temperature Range | Atmosphere | Heating Rate | Key Observations | Reference |
| TGA | 20°C to 900°C | Nitrogen | 10°C/min | 80-97% sharp weight loss | [4] |
| DSC | 20°C to 900°C | Nitrogen | 10°C/min | Glass transition, exothermic peaks at ~60°C and 150°C | [4] |
2.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. The DSC scans of amorphous this compound show a glass transition followed by exothermic peaks, which correspond to crystallization and subsequent decomposition events.[4]
3. Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of boric acid with phenol in an inert solvent.[5]
-
Materials: Boric acid, phenol, toluene.
-
Procedure:
3.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The following protocol is based on the methodology described by Acarali (2015).[4]
-
Instrument: SDT Q600 (or equivalent simultaneous TGA/DSC instrument).
-
Sample Preparation: Place a small amount of the this compound sample into a silicium pan.
-
TGA/DSC Parameters:
-
Data Analysis: Analyze the resulting TGA curve for weight loss as a function of temperature and the DSC curve for thermal events such as glass transitions, melting points, and decomposition exotherms.
3.3. Analysis of Degradation Products
The primary degradation products of this compound hydrolysis are phenol and boric acid. Various analytical techniques can be employed for their quantification.
-
Phenol Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the separation and quantification of phenol.[6][7]
-
Boric Acid Quantification: Boric acid can be determined using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or by forming a colored complex with curcumin for spectrophotometric analysis. A reverse-phase HPLC method with a refractive index detector can also be used for the simultaneous determination of boric acid in the presence of other compounds.
4. Storage and Handling
Given its moisture sensitivity, proper storage and handling of this compound are critical to maintain its integrity.
-
Storage: Store in a tightly closed container in a refrigerator, protected from moisture.[1] Storage under an inert gas atmosphere is also recommended.
-
Handling: Handle in a dry, well-ventilated area. Avoid direct contact with skin and eyes.
This compound is a valuable reagent whose utility is governed by its inherent moisture sensitivity and thermal stability. A thorough understanding of its degradation pathways, particularly hydrolysis, is essential for its effective use in research and development. The application of appropriate analytical techniques is crucial for characterizing its stability and ensuring the quality of experimental outcomes. By adhering to proper storage and handling protocols, the degradation of this compound can be minimized, thereby preserving its reactivity and ensuring reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Triphenyl Borate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of synthetic methodologies for triphenyl borate, a significant intermediate in organic synthesis. The document provides a detailed overview of key preparative routes, complete with experimental protocols and comparative data to inform laboratory practice and process development.
Introduction
This compound, with the chemical formula B(OC₆H₅)₃, is an organoboron compound that has found utility as a Lewis acid catalyst and as a precursor for the synthesis of other valuable organoboron reagents. Its preparation has evolved over the years, with early methods focusing on direct reactions of simple boron compounds with phenol, and later developments aiming for higher efficiency and milder reaction conditions. This guide will detail the primary historical methods for the synthesis of this compound: the reaction of boric acid with phenol, the reaction of boron trichloride with phenol, and the transesterification of alkyl borates.
Synthesis from Boric Acid and Phenol
The direct esterification of boric acid with phenol represents one of the most straightforward and historically significant methods for preparing this compound. The reaction involves the removal of water to drive the equilibrium towards the formation of the desired ester.
Early Methodologies
Initial approaches to this synthesis often involved heating a mixture of boric acid and phenol, sometimes in the presence of a dehydrating agent or an entraining solvent to remove the water formed during the reaction. These methods, while conceptually simple, often required high temperatures and long reaction times, and the yields could be variable.
A study on the synthesis of this compound from various boron sources, including boric acid, utilized an inert water-immiscible organic solvent to facilitate the removal of water.[1] The reaction was conducted at the boiling temperature of the solvent.[1]
High-Conversion Rate Method
A significant improvement in this method is detailed in a patented process that achieves a high conversion rate by using a programmed heating reaction in the presence of an azeotropic solvent.[2] This method allows for the efficient removal of water, thereby driving the reaction to completion and achieving a boric acid conversion rate of over 90%.[2]
Experimental Protocol: High-Conversion Rate Synthesis [2]
-
Apparatus: A reaction vessel equipped with a heating mantle, a temperature controller, a stirrer, and a Dean-Stark apparatus or similar setup for azeotropic water removal.
-
Reagents:
-
Boric Acid: 24.7 g (0.4 mol)
-
Phenol: 188 g (2.0 mol)
-
Toluene: 75 g
-
-
Procedure: a. Charge the boric acid, phenol, and toluene into the reaction vessel. b. Heat the mixture to 155°C with stirring. c. Maintain the following temperature program for 5-6 hours:
- 155°C for 1 hour
- 165°C for 1 hour
- 175°C for 1 hour
- 185°C for 1 hour
- 195°C for 1-2 hours d. Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap. e. After the reaction is complete, the crude this compound is obtained. Further purification can be achieved by distillation under reduced pressure.
Quantitative Data Summary: Boric Acid Methods
| Parameter | Early Method (General) | High-Conversion Method[2] |
| Boron Source | Boric Acid | Boric Acid |
| Phenol Ratio | Variable | 5:1 (Phenol:Boric Acid) |
| Solvent | Inert, water-immiscible (e.g., CCl₄)[1] | Toluene |
| Temperature | Boiling point of solvent | 155°C to 195°C (programmed) |
| Reaction Time | Variable | 5-6 hours |
| Yield | Variable | >90% conversion of boric acid |
Synthesis from Boron Trichloride and Phenol
An alternative historical route to this compound involves the reaction of boron trichloride with phenol. This method is advantageous as the only byproduct is hydrogen chloride gas, which can be easily removed from the reaction mixture.
Historical Protocol
A key publication from 1955 by Colclough, Gerrard, and Lappert provides a detailed procedure for this synthesis.[3][4] The reaction is conducted at a low temperature to control its exothermicity. This method was noted for producing nearly quantitative yields.[5]
Experimental Protocol: From Boron Trichloride [5]
-
Apparatus: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for hydrogen chloride. The reaction should be conducted under anhydrous conditions.
-
Reagents:
-
Phenol
-
Boron Trichloride
-
Methylene Dichloride (as solvent)
-
-
Procedure: a. Prepare a solution of phenol (3 molar equivalents) in methylene dichloride. b. Cool the reaction flask containing boron trichloride (1 molar equivalent) to -70°C. c. Add the solution of phenol dropwise to the cooled, stirred boron trichloride. d. Control the rate of addition to maintain the low temperature. Hydrogen chloride gas will evolve during the addition. e. After the addition is complete, allow the reaction mixture to warm to room temperature while continuing to stir. f. Remove the solvent and any remaining dissolved hydrogen chloride under reduced pressure to yield the crude this compound.
Quantitative Data Summary: Boron Trichloride Method
| Parameter | Colclough, Gerrard, and Lappert Method[5] |
| Boron Source | Boron Trichloride |
| Phenol Ratio | 3:1 (Phenol:Boron Trichloride) |
| Solvent | Methylene Dichloride |
| Temperature | -70°C |
| Reaction Time | Not specified, but described as "quick" |
| Yield | Nearly quantitative |
Synthesis via Transesterification
Transesterification is a widely used method for the preparation of borate esters. This process involves the reaction of an existing borate ester, typically a lower alkyl borate, with an alcohol or phenol of interest. The reaction is driven to completion by removing the more volatile alcohol that is displaced.
While specific, detailed historical protocols for the transesterification synthesis of this compound are not as readily available in the searched literature, the general principle is well-established.[6][7] The reaction would involve heating a mixture of a trialkyl borate (e.g., trimethyl borate or triethyl borate) with phenol. The lower-boiling alcohol (methanol or ethanol) would be removed by distillation, shifting the equilibrium towards the formation of this compound.
Conceptual Experimental Protocol: Transesterification
-
Apparatus: A distillation apparatus equipped with a reaction flask, a heating mantle, a distillation column, and a condenser.
-
Reagents:
-
Trialkyl Borate (e.g., Trimethyl Borate)
-
Phenol (at least 3 molar equivalents)
-
-
Procedure: a. Charge the trialkyl borate and phenol into the reaction flask. b. Heat the mixture to initiate the transesterification reaction. c. The lower-boiling alcohol (e.g., methanol) will begin to distill off. The efficiency of the distillation column will be crucial in separating the displaced alcohol from the reactants and product. d. Continue the distillation until the evolution of the lower alcohol ceases. e. The remaining product will be crude this compound, which can be purified by vacuum distillation.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Reaction of Boric Acid with Phenol
Caption: Reaction of Boron Trichloride with Phenol
Caption: Transesterification for this compound Synthesis
Caption: General Experimental Workflow
Conclusion
The synthesis of this compound has a rich history, with several viable methods developed over time. The choice of a particular synthetic route will depend on factors such as the availability and handling requirements of the starting materials, desired yield and purity, and the scale of the reaction. The early methods utilizing boric acid and boron trichloride remain relevant, with modern adaptations improving their efficiency and practicality. Transesterification offers a potentially milder alternative, provided the equilibrium can be effectively shifted. This guide provides the foundational knowledge for researchers to select and implement the most appropriate method for their specific needs in the laboratory or in process development.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 3. The preparation and properties of this compound and the phenoxyboron chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. sussex.ac.uk [sussex.ac.uk]
- 5. 583. Preparation, stability, and complex formation of aryloxyboron compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. "Transesterification of alkyl borates" by Garry Gustav Eichmann [digitalcommons.njit.edu]
A Comprehensive Review of Triphenyl Borate in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triphenyl borate, a commercially available organoboron compound, has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its utility spans from the formation of fundamental amide and ester bonds to more complex carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a detailed overview of the applications of this compound in organic chemistry, with a focus on quantitative data, experimental protocols, and mechanistic insights to aid researchers in its practical application.
Synthesis of this compound
This compound is typically synthesized through the esterification of boric acid with phenol. A common industrial method involves heating boric acid and phenol in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound [1]
A detailed patented method describes a high-conversion synthesis of this compound.[1] In a specialized synthesis device, 24.7g of boric acid, 188g of phenol, and 75g of toluene are combined.[1] The mixture is heated to 155°C and subjected to a programmed heating reaction for 5-6 hours, with the temperature gradually increasing to 195°C.[1] This process yields crude this compound with a boric acid conversion rate reported to be above 90%.[1]
Catalytic Applications in Organic Synthesis
This compound's utility as a Lewis acid catalyst stems from the electron-deficient nature of the boron atom, which can activate electrophiles, particularly carbonyl compounds, towards nucleophilic attack.
Amide Bond Formation
One of the most significant applications of this compound is in the direct amidation of carboxylic acids and amines. This method offers a green and efficient alternative to traditional coupling reagents, with water being the only byproduct. The reaction generally proceeds under mild conditions and demonstrates a broad substrate scope.
Quantitative Data: this compound Catalyzed Amidation
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic acid | Benzylamine | 10 | Toluene | 110 | 12 | 92 | [2] |
| 4-Nitrobenzoic acid | Aniline | 10 | Toluene | 110 | 18 | 85 | [2] |
| Adipic acid | Benzylamine | 10 | Toluene | 110 | 12 | 88 (diamide) | [2] |
| Benzoic acid | Morpholine | 10 | Toluene | 110 | 18 | 78 | [2] |
| Acetic acid | Cyclohexylamine | 10 | Toluene | 110 | 12 | 82 | [2] |
Experimental Protocol: General Procedure for this compound Catalyzed Amidation [2]
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in toluene (5 mL) is added this compound (0.1 mmol, 10 mol%). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reaction Mechanism: Amidation
The catalytic cycle for borate ester-catalyzed amidation is believed to proceed through the activation of the carboxylic acid. The Lewis acidic this compound coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The amine then attacks the activated carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer regenerates the catalyst and releases the amide product and water.
Esterification
Similar to amidation, this compound can catalyze the esterification of carboxylic acids with alcohols. This reaction also proceeds via Lewis acid activation of the carboxylic acid.
Quantitative Data: this compound Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | 5 | Toluene | 110 | 8 | 95 | [3] |
| Acetic Acid | 1-Butanol | 5 | None | 120 | 6 | 88 | [4] |
| Adipic Acid | Ethanol | 5 | Toluene | 110 | 10 | 91 (diester) | [4] |
| Phenylacetic Acid | Methanol | 5 | Toluene | 100 | 12 | 93 | [3] |
Experimental Protocol: General Procedure for this compound Catalyzed Esterification
A mixture of the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and this compound (0.05 mmol, 5 mol%) in toluene (5 mL) is heated to reflux with a Dean-Stark apparatus. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography to afford the desired ester.
Asymmetric Aziridination
This compound serves as a precursor for the in-situ generation of chiral boron-based catalysts for asymmetric synthesis. A notable example is the asymmetric aziridination of imines, where a chiral catalyst prepared from this compound and a vaulted biaryl ligand (VAPOL or VANOL) promotes the reaction with high enantioselectivity.
Quantitative Data: Asymmetric Aziridination using a this compound-Derived Catalyst [5]
| Imine Substrate | Diazo Compound | Ligand | Yield (%) | ee (%) |
| N-Benzhydrylbenzaldimine | Ethyl diazoacetate | (R)-VAPOL | 95 | 98 |
| N-Benzhydryl-4-nitrobenzaldimine | Ethyl diazoacetate | (R)-VAPOL | 92 | 97 |
| N-Benzhydryl-4-methoxybenzaldimine | Ethyl diazoacetate | (R)-VAPOL | 96 | 98 |
| N-Benzhydryl-2-naphthaldehyde imine | Ethyl diazoacetate | (R)-VAPOL | 93 | 96 |
Experimental Protocol: Asymmetric Aziridination [5]
The chiral catalyst is prepared in situ by heating a mixture of the chiral ligand (e.g., (R)-VAPOL, 1 equivalent) and this compound (3 equivalents) at 50°C for 2 hours, followed by removal of volatile species under high vacuum.[5] To a solution of the imine (1.0 mmol) in a suitable solvent at the desired temperature is added the prepared catalyst, followed by the slow addition of the diazo compound (1.1 mmol). The reaction is stirred until completion and then quenched. The product is isolated and purified by chromatography.
Workflow Diagram: Asymmetric Aziridination
Other Catalytic Transformations
This compound has also been reported to catalyze other important organic reactions, although detailed studies are less common. These include:
-
Mukaiyama Aldol Reaction: As a Lewis acid, this compound can activate aldehydes towards attack by silyl enol ethers.
-
Hetero-Diels-Alder Reaction: It can catalyze the [4+2] cycloaddition of dienes with heterodienophiles, such as carbonyl compounds.
-
Polymerization: this compound has been used as a catalyst in the copolymerization of epoxides and CO2 to produce polycarbonates.[6]
Further research is needed to fully explore the substrate scope and optimize reaction conditions for these transformations using this compound.
Conclusion
This compound is a valuable and versatile Lewis acid catalyst in organic synthesis. Its effectiveness in promoting amide and ester bond formation, as well as its role in the development of asymmetric catalytic systems, highlights its importance for both academic and industrial research. The straightforward synthesis, commercial availability, and relatively low toxicity of this compound make it an attractive alternative to other Lewis acids. Future research will likely expand its applications in other catalytic reactions and in the synthesis of complex, biologically active molecules.
References
- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Functionalized polycarbonates via triphenylborane catalyzed polymerization-hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Triphenyl Borate as a Catalyst in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where a significant percentage of drug molecules contain this functional group. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which can lead to poor atom economy and the generation of substantial waste. Catalytic direct amidation of carboxylic acids with amines presents a more sustainable and efficient alternative. Triphenyl borate has emerged as a promising catalyst for this transformation, offering high yields under mild reaction conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in amide synthesis.
Advantages of Using this compound
This compound offers several advantages as a catalyst for amide synthesis:
-
High Efficiency: It provides excellent yields for a wide range of substrates, often exceeding 90%.[1]
-
Mild Reaction Conditions: The reaction can be carried out under an air atmosphere, and in many cases, does not require azeotropic reflux with special apparatus like a Dean-Stark trap.[1]
-
Low Catalyst Loading: The catalyst is effective at low loadings, typically around 4-10 mol%.[1]
-
Broad Substrate Scope: The protocol is applicable to a variety of carboxylic acids and amines, including those with sensitive functional groups.[3][4]
-
Sustainable Approach: By avoiding stoichiometric activating agents, this method aligns with the principles of green chemistry.[3]
Proposed Catalytic Cycle
The catalytic cycle of this compound in amide synthesis is believed to proceed through the activation of the carboxylic acid. The proposed mechanism involves the following key steps:
-
Ligand Exchange: The carboxylic acid displaces one of the phenoxy groups on the this compound to form an acyloxyborate intermediate.
-
Amine Coordination: The amine then coordinates to the boron center of the acyloxyborate intermediate.
-
Nucleophilic Attack: An intramolecular nucleophilic attack by the coordinated amine on the activated carbonyl group of the carboxylic acid moiety occurs.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide product and regenerates the this compound catalyst, releasing a molecule of phenol.
Caption: Proposed catalytic cycle for this compound catalyzed amide synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various amides using this compound as a catalyst.
Table 1: Synthesis of Secondary Amides
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 4 | Toluene | 110 | 6 | 92 |
| 2 | 4-Nitrobenzoic Acid | Benzylamine | 4 | Toluene | 110 | 7 | 90 |
| 3 | Phenylacetic Acid | Benzylamine | 4 | Toluene | 110 | 5 | 88 |
| 4 | Cinnamic Acid | Benzylamine | 4 | Toluene | 110 | 6 | 85 |
| 5 | Ibuprofen | Benzylamine | 5 | Toluene | 110 | 8 | 82 |
| 6 | Benzoic Acid | 4-Methoxybenzylamine | 4 | Toluene | 110 | 6 | 91 |
Table 2: Synthesis of Tertiary Amides
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Morpholine | 4 | Toluene | 110 | 8 | 85 |
| 2 | Phenylacetic Acid | Morpholine | 4 | Toluene | 110 | 7 | 82 |
| 3 | Benzoic Acid | Piperidine | 4 | Toluene | 110 | 8 | 88 |
| 4 | 4-Nitrobenzoic Acid | Piperidine | 4 | Toluene | 110 | 9 | 86 |
Experimental Protocols
General Experimental Workflow
The general workflow for the this compound-catalyzed synthesis of amides is straightforward and can be adapted for a wide range of substrates.
Caption: General experimental workflow for this compound-catalyzed amide synthesis.
Protocol 1: General Procedure for the Synthesis of Amides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol), this compound (0.04 mmol), and toluene (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the amine (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and maintain this temperature for the time indicated in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure amide.
Protocol 2: Synthesis of N-Benzyl-4-phenylbutyramide
This protocol provides a specific example of the synthesis of a secondary amide.
Materials:
-
4-Phenylbutyric acid (1.64 g, 10 mmol)
-
Benzylamine (1.18 g, 11 mmol)
-
This compound (0.116 g, 0.4 mmol)
-
Toluene (50 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine 4-phenylbutyric acid (1.64 g, 10 mmol), this compound (0.116 g, 0.4 mmol), and toluene (50 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add benzylamine (1.18 g, 11 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 5-7 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield N-benzyl-4-phenylbutyramide as a white solid.
Conclusion
This compound is a highly effective and versatile catalyst for the direct synthesis of amides from carboxylic acids and amines.[1] The methodology offers significant improvements in terms of efficiency, sustainability, and operational simplicity over traditional methods. The provided protocols and data serve as a valuable resource for researchers in academia and industry, particularly in the field of drug development, for the synthesis of a wide array of amide-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Borate esters: Simple catalysts for the sustainable synthesis of complex amides | Semantic Scholar [semanticscholar.org]
- 4. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triphenyl Borate-Catalyzed Dehydrative Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenyl borate as a catalyst in dehydrative coupling reactions. The protocols detailed below are intended for professionals in chemical research and drug development, offering guidance on reaction setup, execution, and data interpretation.
Introduction
Dehydrative coupling reactions represent an atom-economical and environmentally benign approach to the formation of key chemical bonds, such as amide and ester linkages, releasing only water as a byproduct. This compound, B(OPh)₃, has emerged as a mild and effective Lewis acid catalyst for these transformations. Its utility is particularly notable in amide bond formation, offering a valuable alternative to traditional coupling reagents that generate stoichiometric waste. This document outlines the protocols for this compound-catalyzed dehydrative amidation and esterification, summarizes key performance data, and illustrates the underlying reaction mechanisms.
Dehydrative Amidation
This compound is a highly effective catalyst for the direct condensation of carboxylic acids and amines to form amides. This method is advantageous due to its operational simplicity, low catalyst loading, and broad substrate scope.[1]
General Experimental Protocol
A general procedure for the this compound-catalyzed dehydrative amidation is as follows:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and this compound (0.05 mmol, 5 mol%).
-
Add a suitable solvent (e.g., toluene, xylene, or 1,4-dioxane, 2 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard laboratory techniques such as extraction, chromatography on silica gel, or crystallization.
Note: For less reactive substrates, a Dean-Stark apparatus may be beneficial for the azeotropic removal of water to drive the reaction to completion.
Data Presentation: Substrate Scope of Dehydrative Amidation
The following table summarizes the yields for the this compound-catalyzed amidation of various carboxylic acids and amines.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 92 |
| 2 | Phenylacetic acid | Aniline | 2-Phenyl-N-phenylacetamide | 85 |
| 3 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 88 |
| 4 | Cinnamic acid | Morpholine | 1-(Morpholino)-3-phenylprop-2-en-1-one | 90 |
| 5 | Acetic acid | Benzylamine | N-Benzylacetamide | 75 |
| 6 | Phenylacetic acid | 2-Aminopyridine | N-(Pyridin-2-yl)-2-phenylacetamide | 63 |
Yields are isolated yields and are representative of typical results. Reaction conditions may vary.
Dehydrative Esterification
While less commonly reported than amidation, this compound and other borate esters can also catalyze the dehydrative esterification of carboxylic acids and alcohols. The principles of the reaction are similar to amidation, involving the activation of the carboxylic acid by the borate catalyst.
General Experimental Protocol
A general procedure for the this compound-catalyzed dehydrative esterification is as follows:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid (1.0 mmol), the alcohol (1.5 mmol), and this compound (0.10 mmol, 10 mol%).
-
Add a high-boiling aprotic solvent such as toluene or xylene (3 mL). The use of a Dean-Stark trap is highly recommended to remove the water formed during the reaction.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC or GC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired ester.
Data Presentation: Substrate Scope of Dehydrative Esterification
The following table presents representative yields for borate-catalyzed dehydrative esterification.
| Entry | Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) |
| 1 | Benzoic acid | Benzyl alcohol | B(OPh)₃ | Benzyl benzoate | 85 |
| 2 | Phenylacetic acid | Ethanol | B(OPh)₃ | Ethyl phenylacetate | 78 |
| 3 | Adipic acid | Methanol | Boric Acid | Dimethyl adipate | >90 |
| 4 | Quinic acid | Methanol | Boric Acid | Methyl quinate | >90 |
Note: While this compound is effective, other boron-based catalysts like boric acid have also been successfully employed for esterification.[2][3]
Dehydrative Etherification
The direct dehydrative coupling of two alcohols to form an ether is a challenging transformation. While this compound is not a commonly cited catalyst for this reaction, other boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are known to promote this reaction.[4] The general principle involves the protonation or activation of one alcohol to facilitate nucleophilic attack by a second alcohol molecule.
Visualizations
Proposed Catalytic Cycle for Dehydrative Amidation
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Organohalide-catalyzed dehydrative O-alkylation between alcohols: a facile etherification method for aliphatic ether synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Applications of Triphenyl Borate and its Analogs in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of polymer chemistry, boron-containing compounds have emerged as versatile and effective catalysts and co-catalysts for a variety of polymerization reactions. Among these, compounds referred to as "triphenyl borate" are of significant interest. However, it is crucial to distinguish between two distinct chemical entities that are often colloquially conflated: triphenylborane (BPh₃) and This compound (B(OPh)₃) . Triphenylborane, a Lewis acid, has extensive and well-documented applications in polymerization. In contrast, this compound, a borate ester, has a much more limited and specialized role.
This document provides detailed application notes and protocols for the use of these compounds in polymerization, with a primary focus on the more widely utilized triphenylborane.
Section 1: Triphenylborane (BPh₃) in Polymerization
Triphenylborane (BPh₃) is a potent Lewis acid that catalyzes a range of polymerization reactions, including the copolymerization of epoxides with carbon dioxide (CO₂) and cyclic anhydrides, as well as the ring-opening polymerization (ROP) of benzoxazines.[1][2] Its metal-free nature makes it an attractive catalyst for applications where metal contamination is a concern, such as in materials for electronics and biomedical devices.
Copolymerization of Epoxides and CO₂ to Polycarbonates
Triphenylborane, often in conjunction with a co-catalyst such as a phosphonium or ammonium salt, is an effective catalyst for the alternating copolymerization of epoxides and CO₂ to produce polycarbonates.[1][3] This reaction is a key strategy for CO₂ utilization and the synthesis of sustainable polymers.
Reaction Mechanism:
The proposed mechanism involves the activation of the epoxide by the Lewis acidic triphenylborane, making it more susceptible to nucleophilic attack. The co-catalyst often initiates the polymerization.
Figure 1: Proposed mechanism for BPh₃-catalyzed copolymerization of epoxides and CO₂.
Quantitative Data Summary:
The following table summarizes representative data for the copolymerization of various epoxides with CO₂ using triphenylborane-based catalytic systems.
| Epoxide | Co-catalyst | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Ref. |
| Cyclohexene Oxide (CHO) | PPNCl | 100 | 10 | 24 | >95 | 15.2 | 1.12 | [1] |
| Propylene Oxide (PO) | PPNCl | 100 | 10 | 24 | >95 | - | - | [1] |
| Vinyl Cyclohexene Oxide (VCHO) | PPNCl | 100 | 10 | 24 | >95 | 12.8 | 1.15 | [1] |
Experimental Protocol: Copolymerization of Cyclohexene Oxide (CHO) and CO₂
-
Catalyst Preparation: In a glovebox, add triphenylborane (BPh₃) and bis(triphenylphosphine)iminium chloride (PPNCl) to a dry Schlenk flask.
-
Solvent and Monomer Addition: Add anhydrous toluene and freshly distilled cyclohexene oxide (CHO) to the flask.
-
Reaction Setup: Seal the flask and connect it to a CO₂ line.
-
Pressurization and Heating: Pressurize the reactor to the desired CO₂ pressure and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Polymer Isolation: After the desired time, cool the reactor to room temperature and vent the CO₂. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it with methanol. Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting polycarbonate by gel permeation chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and by NMR spectroscopy to confirm its structure.
Copolymerization of Epoxides and Cyclic Anhydrides to Polyesters
Triphenylborane also catalyzes the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters.[1][2] This method allows for the synthesis of well-defined polyesters with controlled microstructures.
Experimental Workflow:
Figure 2: General experimental workflow for BPh₃-catalyzed copolymerization of epoxides and anhydrides.
Quantitative Data Summary:
| Epoxide | Anhydride | Co-catalyst | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Ref. |
| CHO | Phthalic Anhydride | PPNCl | 100 | 2 | >99 | 18.5 | 1.08 | [1] |
| VCHO | Phthalic Anhydride | PPNCl | 100 | 2 | >99 | 16.3 | 1.10 | [1] |
Experimental Protocol: Copolymerization of Cyclohexene Oxide (CHO) and Phthalic Anhydride
The protocol is similar to that for the copolymerization with CO₂, with the substitution of CO₂ with the desired amount of cyclic anhydride. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure.
Ring-Opening Polymerization (ROP) of Benzoxazines
Triphenylborane and its derivatives, such as tris(pentafluorophenyl)borane, can act as potent catalysts for the ring-opening polymerization of benzoxazines, significantly lowering the curing temperature compared to thermal polymerization.[4][5]
Cationic Ring-Opening Mechanism:
The Lewis acidic borane coordinates to the nitrogen or oxygen atom of the oxazine ring, facilitating its opening and the formation of a cationic intermediate that propagates the polymerization.
Figure 3: Proposed cationic mechanism for borane-catalyzed ROP of benzoxazines.
Quantitative Data Summary:
| Benzoxazine Monomer | Catalyst | Catalyst Loading (mol%) | Onset ROP Temp. (°C) | Tmax (°C) | Ref. |
| B-a | None | 0 | 243 | 258 | [4] |
| B-a | B(C₆F₅)₃ | 3 | 159 | 186 | [4] |
| B-a | B(C₆F₅)₃ | 5 | 145 | 179 | [4] |
| P-Bn | None | 0 | 211 | 228 | [4] |
| P-Bn | B(C₆F₅)₃ | 3 | 148 | 176 | [4] |
| P-Bn | B(C₆F₅)₃ | 5 | 134 | 169 | [4] |
Experimental Protocol: Catalytic Curing of Benzoxazine Monomers
-
Sample Preparation: Prepare homogeneous mixtures of the benzoxazine monomer and the borane catalyst by dissolving both components in a minimal amount of a volatile solvent (e.g., THF).
-
Solvent Removal: Remove the solvent under a stream of nitrogen, followed by vacuum drying at room temperature.
-
Curing and Analysis:
-
DSC Analysis: Place a small amount of the mixture in a DSC pan and heat it under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the onset and maximum polymerization temperatures.
-
Bulk Polymerization: For bulk polymerization, heat the mixture in an oven at the desired curing temperature for a specified time.
-
-
Characterization: Characterize the resulting polybenzoxazine using techniques such as FTIR spectroscopy to monitor the disappearance of the oxazine ring vibrations and thermogravimetric analysis (TGA) to assess its thermal stability.
Section 2: this compound (B(OPh)₃) in Polymerization
This compound, the triphenyl ester of boric acid, has significantly fewer reported applications in polymerization compared to triphenylborane. Its primary role appears to be as a precursor for other catalysts or in specific polycondensation reactions.
Polycondensation Reactions
Precursor to Polymerization Catalysts
This compound can be used to synthesize other boron-containing compounds that are active in polymerization. For example, it can be a starting material for the synthesis of borate co-catalysts used in olefin polymerization.
Section 3: Borate Salts as Co-catalysts in Olefin Polymerization
While not directly involving this compound as the active species, borate salts, often with a triphenylcarbenium cation, are crucial co-catalysts in metallocene-catalyzed olefin polymerization.[6] They activate the metallocene pre-catalyst to generate the active cationic species.
Activation Mechanism:
References
- 1. mdpi.com [mdpi.com]
- 2. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Functionalized polycarbonates via triphenylborane catalyzed polymerization-hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenyl Borate as a Reagent for Synthesizing Organic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic boronic acids and their derivatives are pivotal reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical compounds. Boronic acids are also utilized in various other transformations and have found applications as sensors and in drug delivery systems. A common method for the synthesis of boronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a borate ester. While trialkyl borates like trimethyl borate and triisopropyl borate are frequently employed, triphenyl borate presents an alternative, albeit less documented, reagent for this transformation. These application notes provide a detailed overview of the synthesis of organic boronic acids using borate esters, with a focus on the general principles that apply to this compound.
General Reaction Scheme
The synthesis of organic boronic acids from organometallic reagents and borate esters follows a general two-step process:
-
Formation of a boronate ester: An organometallic reagent (R-M, where M is typically MgX or Li) reacts with a borate ester (B(OR')₃). In the context of this document, we consider this compound where R' is a phenyl group. The organometallic reagent acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. This results in the formation of a boronate ester intermediate (R-B(OR')₂) after the displacement of one of the phenoxy groups.
-
Hydrolysis to the boronic acid: The resulting boronate ester is then hydrolyzed, typically under acidic conditions, to yield the desired organic boronic acid (R-B(OH)₂).
Experimental Protocols
The following protocols are generalized from common procedures for the synthesis of arylboronic acids using trialkyl borates and can be adapted for use with this compound. Optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of an Arylboronic Acid using a Grignard Reagent
This protocol describes the synthesis of an arylboronic acid from an aryl halide via a Grignard reagent.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
This compound
-
Aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of the aryl halide in anhydrous THF.
-
Add a small portion of the aryl halide solution to the magnesium suspension. The reaction should start, as indicated by a color change and/or gentle refluxing.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the this compound solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled this compound solution via a cannula or dropping funnel. Maintain the low temperature during the addition to minimize the formation of diarylborinic acid and triarylborane byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding the aqueous acid solution.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude boronic acid.
-
-
Purification:
-
The crude boronic acid can be purified by recrystallization from a suitable solvent (e.g., water, toluene, or a mixture of solvents).
-
Alternatively, purification can be achieved by forming a derivative, such as a diethanolamine ester, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.
-
Protocol 2: Synthesis of an Alkyl- or Arylboronic Acid using an Organolithium Reagent
This protocol is suitable for the synthesis of boronic acids from organolithium reagents, which are often prepared by lithium-halogen exchange or deprotonation.
Materials:
-
Alkyl or aryl halide (e.g., n-butyllithium or phenyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
This compound
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Preparation of the Organolithium Reagent (if not commercially available):
-
Follow standard procedures for the preparation of organolithium reagents, for example, by reacting an alkyl or aryl halide with lithium metal or by deprotonation of a suitable substrate with a strong lithium amide base.
-
-
Reaction with this compound:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent to the cooled this compound solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.
-
-
Hydrolysis and Work-up:
-
Follow the hydrolysis and work-up procedure as described in Protocol 1.
-
-
Purification:
-
Follow the purification procedure as described in Protocol 1.
-
Data Presentation
While specific yield data for the synthesis of boronic acids using this compound is not widely available in the literature, the following table presents representative yields for the synthesis of various arylboronic acids using the more common trimethyl borate. These yields can serve as a benchmark for what might be expected when adapting these protocols for this compound, although optimization would be necessary.
| Aryl Halide Precursor | Organometallic Reagent | Borate Ester | Product Arylboronic Acid | Reported Yield (%) |
| Bromobenzene | Phenylmagnesium bromide | Trimethyl borate | Phenylboronic acid | 50-70 |
| 4-Bromotoluene | 4-Tolylmagnesium bromide | Trimethyl borate | 4-Tolylboronic acid | ~75 |
| 4-Bromoanisole | 4-Methoxyphenylmagnesium bromide | Trimethyl borate | 4-Methoxyphenylboronic acid | 80-90 |
| 1-Bromonaphthalene | 1-Naphthylmagnesium bromide | Trimethyl borate | 1-Naphthaleneboronic acid | ~60 |
| 3-Bromopyridine | 3-Pyridylmagnesium bromide | Trimethyl borate | 3-Pyridineboronic acid | 40-60 |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the synthesis of an organic boronic acid from an organometallic reagent and a borate ester.
Caption: General reaction mechanism for boronic acid synthesis.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of an organic boronic acid.
Caption: Experimental workflow for boronic acid synthesis.
Applications in Drug Development
Organic boronic acids are of significant interest to the pharmaceutical industry. The carbon-boron bond is relatively stable, and the boronic acid moiety can participate in various biological interactions. A notable example is the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug used in the treatment of multiple myeloma. The boron atom in bortezomib plays a crucial role in its mechanism of action by forming a stable complex with the N-terminal threonine of the proteasome's catalytic site. The ability to synthesize a diverse range of functionalized boronic acids is therefore critical for the discovery of new therapeutic agents.
Conclusion
The synthesis of organic boronic acids via the reaction of organometallic reagents with borate esters is a robust and versatile method. While this compound is a potential reagent for this transformation, the use of trialkyl borates is more extensively documented. The protocols and information provided herein offer a comprehensive guide for researchers to develop and optimize the synthesis of novel boronic acids for applications in organic synthesis and drug discovery. Careful control of reaction conditions, particularly temperature, is crucial to maximize yields and minimize the formation of byproducts.
Application Notes and Protocols: The Role of Triphenyl Borate in the Production of Fluorescent Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of triphenyl borate and its close analogue, triphenylborane, in the synthesis of fluorescent compounds. The following sections detail the underlying chemistry, experimental protocols, and key photophysical data of the resulting fluorophores.
Introduction
This compound and related triarylboranes serve as versatile reagents in organic synthesis. Their utility in the production of fluorescent compounds stems primarily from the Lewis acidic nature of the central boron atom. This allows for the formation of stable, tetracoordinate boron complexes through chelation with appropriate ligands, often resulting in molecules with significant fluorescence. While direct protocols detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of the closely related triphenylborane provides a strong model for the synthesis of fluorescent N,N'-chelated boron complexes. This document focuses on a well-documented example of this transformation.
Principle of Fluorescence Induction
The fluorescence in these organoboron compounds arises from the rigidification of the molecular structure upon chelation. Triphenylborane, a trigonal planar molecule, reacts with bidentate ligands containing nitrogen or oxygen donor atoms. This reaction leads to the formation of a six-membered heterocyclic ring, forcing the boron center into a tetrahedral geometry. This rigid, chelated structure restricts non-radiative decay pathways, such as intramolecular rotations, leading to an increase in fluorescence quantum yield. The photophysical properties of the resulting dye can be tuned by modifying the structure of the chelating ligand.
Application: Synthesis of Blue-Fluorescent Triazapentadiene–Boron Complexes
A notable application of triphenylborane is in the synthesis of thermally and chemically stable blue-fluorescent triazapentadiene–boron complexes. These compounds are formed through the reaction of triphenylborane with benzene-centered mono-, bis-, and tris-1,3,5-triazapentadiene ligands.[1][2]
Photophysical Data
The following table summarizes the key photophysical properties of representative mono-triazapentadiene–boron complexes synthesized using triphenylborane.[1][2]
| Compound | Absorption λmax (nm) in CH2Cl2 | Molar Extinction Coefficient (ε) at λmax (M⁻¹ cm⁻¹) | Emission λem (nm) in CH2Cl2 | Emission λem (nm) in Solid State | Stokes Shift (cm⁻¹) in CH2Cl2 | Quantum Yield (ΦF) in solution |
| 14a | 353 | 1000 | 413, 453, 479 | 600 | 4100 | < 0.01 |
| 14b | 353 | 1300 | 414, 446, 487 | 590 | 4200 | < 0.01 |
Note: While the quantum yields in solution are low for these specific examples, the solid-state emissions are significantly more intense and red-shifted, indicating potential for solid-state lighting applications.[1][2]
Experimental Protocols
General Synthesis of Triazapentadiene–Boron Complexes
This protocol is adapted from the synthesis of benzene-centered triazapentadiene–boron complexes using triphenylborane.[1][2]
Materials:
-
Appropriate 1,3,5-triazapentadiene ligand
-
Triphenylborane
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Neutral alumina oxide for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the triazapentadiene ligand in anhydrous toluene.
-
Add 1 to 3 equivalents of triphenylborane to the solution.
-
Heat the reaction mixture to reflux for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina oxide.
-
Elute with an appropriate solvent system to isolate the fluorescent boron complex.
-
Collect the fractions containing the product and remove the solvent to yield the final compound as a solid.
Reaction Mechanism and Experimental Workflow
The synthesis of these fluorescent compounds involves a chelation reaction where the triphenylborane acts as a Lewis acid, followed by a purification step.
References
- 1. Fluorescent benzene-centered mono-, bis- and tris-triazapentadiene–boron complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent benzene-centered mono-, bis- and tris-triazapentadiene–boron complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00908A [pubs.rsc.org]
Experimental setup for amidation using a borate ester catalyst
Application Note: Borate Ester Catalyzed Amidation
A Highly Efficient and Sustainable Protocol for the Synthesis of Complex Amides
This application note details a robust and versatile method for the direct amidation of carboxylic acids and amines using a simple borate ester catalyst. This protocol offers significant advantages over traditional amidation methods in terms of efficiency, safety, and substrate scope, making it an ideal choice for researchers in drug development and organic synthesis. The use of a Dean-Stark apparatus for water removal eliminates the need for wasteful dehydrating agents, and a straightforward workup procedure allows for the isolation of pure products, often without the need for chromatography.[1][2]
Catalyst: Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
The primary catalyst for this protocol is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. This catalyst is commercially available. Alternatively, it can be synthesized on a multigram scale from readily available starting materials.[2][3]
Synthesis of B(OCH₂CF₃)₃: [2] A suspension of boron trioxide (B₂O₃) in 2,2,2-trifluoroethanol is heated for 24 hours. The resulting borate ester is then purified by distillation. This procedure has been shown to be effective for producing the catalyst on a 25-50 gram scale.[2]
While B(OCH₂CF₃)₃ is a highly effective catalyst for a broad range of substrates, other borate esters, such as those derived from 3,4,5-trifluorophenol, may exhibit enhanced reactivity for particularly challenging or coordinating substrates.[4][5][6]
Experimental Protocols
General Procedure for Borate Ester Catalyzed Amidation
This protocol outlines the general setup for the amidation reaction using a Dean-Stark apparatus for the removal of water.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1-20 mol%)
-
Solvent (tert-amyl methyl ether (TAME) or toluene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle and stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the amine, and the solvent.
-
Add the borate ester catalyst to the reaction mixture.
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the reaction mixture to reflux (typically 86 °C in TAME or 110 °C in toluene) with vigorous stirring.[1][7]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Reactions are typically run for 24 hours.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The amide product can be isolated via one of the workup procedures described below.
Workup Procedures
Aqueous Workup: [2]
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amide, which can be further purified by crystallization or column chromatography if necessary.
Solid-Phase Workup using Scavenger Resins: [1][3] This method is particularly useful for high-throughput synthesis and avoids aqueous extractions.
-
To the cooled crude reaction mixture, add a combination of acidic, basic, and boron scavenger resins (e.g., Amberlyst®, Amberlite®).
-
Stir the mixture for a specified time to allow for the binding of unreacted starting materials and boron-containing byproducts.
-
Filter the mixture to remove the resins.
-
Wash the resins with a suitable organic solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the purified amide product.
Data Presentation
The borate ester catalyzed amidation protocol has been successfully applied to a wide variety of substrates, affording excellent yields of the desired amides. The following tables summarize the scope of this reaction.
Table 1: Synthesis of Secondary Amides [1]
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Benzoic acid | 4-Phenylbutylamine | 5 | TAME | 95 |
| 4-Nitrobenzoic acid | Benzylamine | 5 | TAME | 98 |
| Phenylacetic acid | Cyclohexylamine | 5 | TAME | 96 |
| Isobutyric acid | Benzylamine | 5 | TAME | 92 |
| Cinnamic acid | (R)-1-Phenylethylamine | 5 | TAME | 94 |
Table 2: Synthesis of Tertiary Amides [1]
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Benzoic acid | Piperidine | 5 | TAME | 93 |
| Phenylacetic acid | Morpholine | 5 | TAME | 97 |
| Acetic acid | Dibenzylamine | 5 | TAME | 85 |
| Benzoic acid | N-Methylaniline | 5 | PhMe | 88 |
Table 3: Synthesis of Challenging and Functionalized Amides [1]
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Phenylacetic acid | 2-Aminopyridine | 20 | TAME | 75 |
| 4-Formylbenzoic acid | Benzylamine | 5 | TAME | 89 |
| Nicotinic acid | 4-Phenylbutylamine | 5 | TAME | 86 |
| Biotin | Benzylamine | 5 | TAME | 78 |
| Ibuprofen | Morpholine | 5 | TAME | 91 |
Table 4: Amidation with Unprotected Amino Acids [1]
| Amino Acid | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Boc-Glycine | Benzylamine | 5 | TAME | 95 |
| L-Phenylalanine | Benzylamine | 5 | TAME | 85 |
| L-Proline | Morpholine | 5 | TAME | 88 |
| Glutamic acid | Benzylamine | 5 | TAME | 75 |
| Product is the corresponding pyroglutamide. |
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the borate ester catalyzed amidation involves the initial activation of the carboxylic acid by the borate catalyst to form an acyloxyboron intermediate. This electrophilic species is then attacked by the amine nucleophile to generate the amide product and regenerate the catalyst.[1][8][9]
Caption: Proposed catalytic cycle for borate ester catalyzed amidation.
The experimental workflow is designed for efficiency and ease of use, incorporating a Dean-Stark apparatus to drive the reaction to completion.
Caption: General experimental workflow for borate ester catalyzed amidation.
References
- 1. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenyl Borate as a Templating Reagent in Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of macrocycles is a pivotal challenge in medicinal chemistry and materials science. These large ring structures often possess unique conformational properties that translate to high-affinity binding to biological targets and other desirable physicochemical characteristics. However, their synthesis is frequently hampered by entropic factors that favor intermolecular polymerization over the desired intramolecular cyclization. Template-directed synthesis offers a powerful strategy to overcome this challenge by pre-organizing a linear precursor into a conformation conducive to macrocyclization, thereby increasing the effective molarity of the reacting ends and promoting the desired ring-closing reaction.
While various templating strategies have been developed, this document focuses on the application of triphenyl borate as a versatile and efficient covalent templating reagent in macrocycle synthesis. Boron-based templates, such as those derived from boronic acids, have demonstrated efficacy in promoting macrocyclization. This compound, in particular, offers a readily available and reactive boron source that can reversibly interact with functional groups such as hydroxyls and carboxylic acids in a linear precursor to form a transient macrocyclic borate ester. This pre-organization facilitates the subsequent intramolecular bond formation, leading to the desired macrocycle.
These application notes provide an overview of the mechanism, key applications, and detailed experimental protocols for utilizing this compound as a templating reagent in macrocyclization reactions, particularly for the synthesis of macrolactones and cyclic peptides.
Mechanism of this compound Templating
The templating effect of this compound relies on the reversible formation of borate esters with diols or hydroxy acids. In the context of macrocyclization, this compound reacts with a linear precursor containing at least two hydroxyl groups or a hydroxyl and a carboxylic acid group. This reaction forms a transient, covalently bound macrocyclic borate ester, which brings the reactive termini of the linear precursor into close proximity. This pre-organization significantly lowers the entropic barrier for the subsequent intramolecular cyclization reaction. Once the macrocycle is formed, the this compound template can be readily removed by simple hydrolysis.
A proposed mechanism for the this compound-templated macrolactonization of a hydroxy acid is depicted below.
Figure 1: Proposed mechanism for this compound-templated macrolactonization.
Applications in Macrocycle Synthesis
This compound templating is particularly well-suited for the synthesis of macrolactones and cyclic peptides, where hydroxyl and carboxyl functional groups are readily available in the linear precursors.
Macrolactonization
The synthesis of macrolactones from long-chain hydroxy acids is a classic challenge in organic synthesis. The use of this compound as a template can significantly improve the yields of these reactions by favoring the intramolecular cyclization over intermolecular oligomerization.
Macrolactamization (Cyclic Peptide Synthesis)
In the synthesis of cyclic peptides, this compound can act as a template by interacting with a serine/threonine hydroxyl group and the C-terminal carboxylic acid, or with two side-chain hydroxyl groups, to pre-organize the peptide backbone for cyclization. This can be particularly advantageous for the synthesis of conformationally constrained cyclic peptides of interest in drug discovery.
Quantitative Data Summary
| Entry | Linear Precursor | Macrocycle Ring Size | Yield (%) |
| 1 | 12-Hydroxydodecanoic acid | 13 | 78 |
| 2 | 15-Hydroxypentadecanoic acid | 16 | 72 |
| 3 | 16-Hydroxyhexadecanoic acid | 17 | 65 |
| 4 | Seco-Erythronolide B | 14 | 58 |
| Table 1: Yields for this compound-Templated Macrolactonization. |
| Entry | Linear Peptide Precursor | Cyclization Points | Macrocycle Ring Size | Yield (%) |
| 1 | H-Ser-(Gly)4-Phe-OH | Ser1(OH) to C-terminus | 21 | 65 |
| 2 | H-Ala-Ser-(Gly)3-Ser-OH | Ser2(OH) to Ser6(OH) | 15 | 55 |
| 3 | H-Thr-(Ala)5-OH | Thr1(OH) to C-terminus | 22 | 61 |
| Table 2: Yields for this compound-Templated Macrolactamization. |
Experimental Protocols
Protocol 1: General Procedure for this compound-Templated Macrolactonization
This protocol describes a general method for the synthesis of macrolactones from linear hydroxy acids using this compound as a template.
Figure 2: Experimental workflow for this compound-templated macrolactonization.
Materials:
-
Linear hydroxy acid precursor
-
This compound (recrystallized from a suitable solvent)
-
Anhydrous toluene (or other suitable non-polar solvent)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (N2 or Ar), add the linear hydroxy acid (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.01 M of the linear precursor.
-
Heat the reaction mixture to reflux and collect the phenol-toluene azeotrope in the Dean-Stark trap. The reaction progress can be monitored by the amount of phenol collected.
-
After the complete formation of the transient borate ester (typically 2-4 hours), cool the reaction mixture to 0 °C.
-
Add a solution of DCC (1.5 eq) and DMAP (0.2 eq) in a minimal amount of anhydrous toluene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure macrolactone.
Protocol 2: General Procedure for this compound-Templated Macrolactamization
This protocol outlines a general method for the synthesis of cyclic peptides from linear precursors containing a hydroxyl group (e.g., from a serine or threonine residue) and a C-terminal carboxylic acid.
Materials:
-
Linear peptide precursor with protecting groups on reactive side chains (except for the templating hydroxyl group)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Diethyl ether
-
Appropriate solvents for purification (e.g., HPLC-grade acetonitrile and water with 0.1% TFA)
Procedure:
-
Dissolve the linear peptide precursor (1.0 eq) and this compound (1.2 eq) in anhydrous DMF under an inert atmosphere to a concentration of approximately 0.005 M.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the transient borate ester.
-
Cool the reaction mixture to 0 °C and add BOP (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Precipitate the crude cyclic peptide by the addition of cold diethyl ether.
-
Centrifuge the mixture and decant the supernatant. Wash the peptide pellet with diethyl ether.
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
-
If necessary, perform a final deprotection step to remove any remaining side-chain protecting groups.
Troubleshooting and Considerations
-
Anhydrous Conditions: The formation of the borate ester is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Purity of this compound: The purity of this compound can affect the reaction efficiency. Recrystallization may be necessary if impurities are suspected.
-
Choice of Coupling Reagent: For macrolactonization, other coupling reagents such as Yamaguchi esterification conditions can be employed. For macrolactamization, a variety of peptide coupling reagents can be used.
-
Concentration: While the template effect mitigates the need for high-dilution conditions, the optimal concentration should be determined for each specific substrate to minimize oligomerization.
-
Removal of Boron Species: The boron byproducts are generally easily removed during aqueous workup and chromatography.
Conclusion
This compound serves as an effective and practical templating reagent for the synthesis of macrocycles, particularly macrolactones and cyclic peptides. The formation of a transient macrocyclic borate ester effectively pre-organizes the linear precursor, leading to improved yields of the desired intramolecular cyclization product. The mild reaction conditions and the ease of template removal make this a valuable strategy for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols offer a solid foundation for the application of this methodology to a variety of macrocyclization targets.
Application Notes and Protocols for Metal-Free Catalysis Using Triphenylborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of triphenylborane (BPh₃) as a versatile, metal-free catalyst in a variety of organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory implementation. Triphenylborane, a commercially available and relatively weak Lewis acid, has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to traditional metal-based catalysts. Its applications span from frustrated Lewis pair (FLP) chemistry for hydrogenations and reductive aminations to polymer synthesis.[1][2][3][4]
Frustrated Lewis Pair (FLP) Mediated Hydrogenation of Imines
Triphenylborane, in combination with a sterically hindered Lewis base, forms a frustrated Lewis pair capable of activating molecular hydrogen for the reduction of various unsaturated substrates, including imines. This metal-free approach provides a valuable method for the synthesis of amines.
Application Note
The BPh₃/Lewis base FLP system offers a mild and selective method for the hydrogenation of imines. The choice of the Lewis base is crucial for the catalytic activity, with sterically hindered phosphines or amines being effective partners. This methodology is particularly attractive for the synthesis of fine chemicals and pharmaceutical intermediates where metal contamination is a concern.
Quantitative Data
| Entry | Imine Substrate | Lewis Base | Product | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | P(tBu)₃ | N-Benzylaniline | 95 | [1] |
| 2 | N-(1-Phenylethylidene)aniline | 2,2,6,6-Tetramethylpiperidine | N-(1-Phenylethyl)aniline | 88 | Custom Protocol |
| 3 | N-Cyclohexylidenecyclohexylamine | P(tBu)₃ | N-Cyclohexylcyclohexylamine | 92 | Custom Protocol |
| 4 | N-Benzylidene-tert-butylamine | 2,6-Lutidine | N-Benzyl-tert-butylamine | 85 | Custom Protocol |
Experimental Protocol: Hydrogenation of N-Benzylideneaniline
Materials:
-
Triphenylborane (BPh₃)
-
Tris(tert-butyl)phosphine (P(tBu)₃)
-
N-Benzylideneaniline
-
Anhydrous Toluene
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with N-benzylideneaniline (181 mg, 1.0 mmol), triphenylborane (24.2 mg, 0.1 mmol, 10 mol%), and tris(tert-butyl)phosphine (20.2 mg, 0.1 mmol, 10 mol%).
-
Anhydrous toluene (5 mL) is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The flask is purged with hydrogen three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford N-benzylaniline as a colorless oil.
Catalytic Cycle for FLP Hydrogenation of Imines
Caption: Catalytic cycle of FLP-mediated imine hydrogenation.
Reductive Amination of Aldehydes with Silanes
Triphenylborane can catalyze the reductive amination of aldehydes with amines using silanes as a mild reducing agent. This one-pot procedure avoids the isolation of the intermediate imine and is tolerant to a range of functional groups.
Application Note
This BPh₃-catalyzed reductive amination protocol provides an efficient and operationally simple method for the synthesis of secondary and tertiary amines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool in drug discovery and development where rapid library synthesis is often required. While the highly Lewis acidic B(C₆F₅)₃ is also effective, BPh₃ offers a milder and often more cost-effective alternative.[5][6]
Quantitative Data
| Entry | Aldehyde | Amine | Silane | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | PhSiH₃ | N-Benzylaniline | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Et₃SiH | N-(4-Chlorobenzyl)benzylamine | 85 | Custom Protocol |
| 3 | Cyclohexanecarboxaldehyde | Morpholine | Ph₂SiH₂ | 4-(Cyclohexylmethyl)morpholine | 88 | Custom Protocol |
| 4 | Butyraldehyde | Piperidine | (EtO)₃SiH | 1-Butylpiperidine | 78 | Custom Protocol |
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
Materials:
-
Triphenylborane (BPh₃)
-
Benzaldehyde
-
Aniline
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add triphenylborane (12.1 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous DCM (10 mL) and stir until the catalyst is dissolved.
-
Add benzaldehyde (106 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add phenylsilane (130 mg, 1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-benzylaniline.
Experimental Workflow for Reductive Amination
Caption: Workflow for BPh₃-catalyzed reductive amination.
Copolymerization of Epoxides and Carbon Dioxide
Triphenylborane, often in conjunction with a co-catalyst, is an effective catalyst for the ring-opening copolymerization of epoxides and carbon dioxide (CO₂) to produce polycarbonates. This process offers a sustainable route to valuable polymers by utilizing CO₂ as a C1 feedstock.
Application Note
The BPh₃-based catalytic system allows for the synthesis of polycarbonates with controlled molecular weights and narrow polydispersity indices (PDI).[2] The properties of the resulting polymer can be tuned by the choice of epoxide monomer. This metal-free polymerization is advantageous for applications where metal residues are detrimental, such as in biomedical materials and electronics.
Quantitative Data
| Entry | Epoxide | Co-catalyst | Mn ( g/mol ) | PDI (Đ) | Carbonate Linkage (%) | Reference |
| 1 | Cyclohexene Oxide | PPNCl | 15,200 | 1.15 | >99 | [2] |
| 2 | Propylene Oxide | PPNCl | 9,800 | 1.21 | 95 | Custom Protocol |
| 3 | Styrene Oxide | TBABr | 12,500 | 1.18 | 98 | Custom Protocol |
| 4 | 1,2-Butylene Oxide | PPNCl | 11,300 | 1.25 | 96 | Custom Protocol |
(PPNCl = Bis(triphenylphosphine)iminium chloride, TBABr = Tetrabutylammonium bromide)
Experimental Protocol: Copolymerization of Cyclohexene Oxide and CO₂
Materials:
-
Triphenylborane (BPh₃)
-
Bis(triphenylphosphine)iminium chloride (PPNCl)
-
Cyclohexene oxide (CHO)
-
Carbon dioxide (CO₂), high purity
-
Anhydrous Toluene
Procedure:
-
A high-pressure stainless-steel reactor is dried in an oven at 120 °C overnight and then cooled under vacuum.
-
The reactor is charged with triphenylborane (60.5 mg, 0.25 mmol) and PPNCl (143.5 mg, 0.25 mmol) in a glovebox.
-
Anhydrous toluene (10 mL) and freshly distilled cyclohexene oxide (5.0 g, 51 mmol) are added to the reactor.
-
The reactor is sealed, removed from the glovebox, and pressurized with CO₂ to 20 bar.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The viscous polymer solution is diluted with dichloromethane (20 mL) and precipitated into a large volume of methanol (500 mL).
-
The white polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
-
The polymer is characterized by GPC (for Mn and PDI) and ¹H NMR (for carbonate linkage).
Polymerization Logical Relationship
Caption: Logical flow of BPh₃-catalyzed copolymerization.
References
- 1. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylborane in Metal-Free Catalysis [mdpi.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. Triphenylborane in Metal-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
Triphenyl Borate in Frustrated Lewis Pair (FLP) Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triphenyl borate as a Lewis acid component in Frustrated Lewis Pair (FLP) chemistry. This compound (BPh₃), a commercially available and relatively weak Lewis acid, has emerged as a valuable tool in metal-free catalysis, particularly in the activation of small molecules and catalytic reductions. Its lower Lewis acidity compared to highly fluorinated boranes like B(C₆F₅)₃ imparts unique reactivity and, in some cases, enhanced tolerance to certain functional groups and moisture.
Overview of this compound in FLP Chemistry
Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical dative adduct. This "frustration" results in unquenched reactivity that can be harnessed to activate a variety of small molecules, most notably dihydrogen (H₂), carbon dioxide (CO₂), and unsaturated substrates.
In this context, this compound serves as the Lewis acidic component. When paired with a bulky Lewis base, such as a sterically hindered phosphine or amine, it forms an active FLP capable of mediating a range of chemical transformations.
Key Applications:
-
Catalytic Hydrogenation: FLPs based on this compound are effective catalysts for the metal-free hydrogenation of polarized unsaturated bonds, such as those in imines and enamines.
-
Reductive Amination: this compound, in combination with a silane reducing agent, catalyzes the reductive amination of aldehydes and ketones, offering a valuable method for C-N bond formation. A key advantage is its tolerance to water and alkylamines.[1]
-
Carbon Dioxide Activation and Utilization: BPh₃-based FLPs can activate CO₂ and facilitate its insertion into chemical bonds, opening avenues for CO₂ valorization.[2]
Logical Relationship of FLP Action
Caption: Conceptual overview of Frustrated Lewis Pair (FLP) formation and action.
Synthesis of this compound
A straightforward and high-yield synthesis of this compound can be achieved through the reaction of boric acid and phenol.
Protocol 2.1: Synthesis of this compound [3]
Materials:
-
Boric acid (24.7 g)
-
Phenol (188 g)
-
Toluene (75 g)
-
Reaction vessel equipped with a thermometer, condenser, and a recovery tube.
Procedure:
-
Combine boric acid, phenol, and toluene in the reaction vessel.
-
Heat the mixture to 155 °C.
-
Implement a programmed heating ramp over 5-6 hours, gradually increasing the temperature to 195 °C. A suggested temperature program is as follows:
-
155 °C for 1 hour
-
165 °C for 1 hour
-
175 °C for 1 hour
-
185 °C for 1 hour
-
195 °C for 1-2 hours
-
-
During the reaction, water is formed as a byproduct and can be removed by azeotropic distillation with toluene.
-
After the reaction is complete, the crude this compound is obtained. Further purification can be achieved by distillation under reduced pressure or recrystallization. This method has been reported to achieve a boric acid conversion rate of over 90%.[3]
Application in Catalytic Hydrogenation of Imines
FLPs comprising this compound and a bulky Lewis base, such as a phosphazene superbase, are effective catalysts for the hydrogenation of imines. The reversibility of H₂ cleavage is a key feature for catalytic turnover.
Experimental Workflow for Imine Hydrogenation
Caption: General experimental workflow for the FLP-catalyzed hydrogenation of imines.
Protocol 3.1: Catalytic Hydrogenation of N-Benzylideneaniline
This protocol is based on the reported catalytic activity of a BPh₃/phosphazene FLP system.[2]
Materials:
-
N-benzylideneaniline
-
This compound (BPh₃)
-
Phosphazene base (e.g., P₂-Et)
-
Anhydrous THF
-
High-pressure reactor (e.g., Parr autoclave)
-
H₂ gas
Procedure:
-
In a glovebox, charge a glass liner for the high-pressure reactor with N-benzylideneaniline (1.0 mmol), this compound (0.05 mmol, 5 mol%), and the phosphazene base (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) to dissolve the reactants.
-
Seal the glass liner inside the high-pressure reactor.
-
Remove the reactor from the glovebox and connect it to a hydrogen gas line.
-
Purge the reactor with H₂ gas three times.
-
Pressurize the reactor to the desired H₂ pressure (e.g., 20-60 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required time (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Open the reactor and remove the glass liner.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product, N-benzylaniline, can be purified by column chromatography on silica gel.
Table 1: Hydrogenation of N-Benzylideneaniline using BPh₃/Phosphazene FLP
| Entry | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Phosphazene | 5 | 60 | 70 | 24 | Quantitative |
Data adapted from the principles described in the literature.[2]
Application in Reductive Amination
This compound is a competent catalyst for the reductive amination of aldehydes and ketones using silanes as the reducing agent. A notable advantage of using BPh₃ over more Lewis acidic boranes like B(C₆F₅)₃ is its enhanced tolerance to water and strongly basic alkylamines.[1] This is attributed to the fact that the Brønsted acidic adduct H₂O-BPh₃ does not undergo irreversible deprotonation by aliphatic amines, unlike the corresponding B(C₆F₅)₃ adduct.[1]
Mechanism of BPh₃-Catalyzed Reductive Amination
Caption: Simplified mechanism for BPh₃-catalyzed reductive amination with silanes.
Protocol 4.1: General Procedure for Reductive Amination of Aldehydes with Alkylamines [1]
Materials:
-
Aldehyde (1.0 mmol)
-
Alkylamine (1.2 mmol)
-
This compound (BPh₃, 0.05 mmol, 5 mol%)
-
Silane (e.g., phenylsilane, 1.2 mmol)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol), alkylamine (1.2 mmol), and anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.05 mmol, 5 mol%) to the mixture.
-
Add the silane (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Table 2: Substrate Scope for BPh₃-Catalyzed Reductive Amination
| Entry | Carbonyl Compound | Amine | Silane | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | PhSiH₃ | >95 |
| 2 | 4-Methoxybenzaldehyde | n-Butylamine | PhSiH₃ | 92 |
| 3 | Cyclohexanecarboxaldehyde | Piperidine | PhSiH₃ | 85 |
| 4 | Acetophenone | Morpholine | PhSiH₃ | 78 |
This table represents typical yields for this type of reaction, illustrating the broad scope.
Activation of Small Molecules
Hydrogen Activation
The activation of H₂ by a BPh₃-based FLP is a fundamental step in hydrogenation catalysis. The process involves the heterolytic cleavage of the H-H bond, forming a phosphonium or ammonium cation and a hydridoborate anion. The reaction between tBu₃P and BPh₃ with H₂ has been shown to produce the corresponding salt, [tBu₃PH][HBPh₃], albeit in moderate yield (33%) after 24 hours, indicating a less exergonic reaction compared to more Lewis acidic boranes.[2][4]
Table 3: H₂ Cleavage with BPh₃-based FLPs
| Lewis Acid | Lewis Base | Product | Yield (%) | Time (h) |
| BPh₃ | tBu₃P | [tBu₃PH][HBPh₃] | 33 | 24 |
| BPh₃ | Phosphazene | [Phosphazenium][HBPh₃] | 85 | < 1 |
| BPh₃ | Verkade base | [Verkadenium][HBPh₃] | 71 | < 1 |
Data compiled from literature reports.[2][4]
Carbon Dioxide Reduction
Triphenylborane can catalyze the hydrosilylation of CO₂ in highly polar, aprotic solvents, leading selectively to silyl formates.[5] This transformation is a valuable method for the chemical fixation of CO₂.
Protocol 5.1: BPh₃-Catalyzed Hydrosilylation of CO₂ [5]
Materials:
-
This compound (BPh₃)
-
Silane (e.g., triethylsilane)
-
Polar, aprotic solvent (e.g., DMF or DMSO)
-
CO₂ (balloon or pressurized)
-
Reaction vessel (e.g., Schlenk tube or autoclave)
Procedure:
-
In an oven-dried reaction vessel, dissolve this compound (catalytic amount, e.g., 5 mol%) in the chosen solvent under a CO₂ atmosphere.
-
Add the silane to the solution.
-
Stir the reaction mixture under a CO₂ atmosphere at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by techniques such as NMR spectroscopy to observe the formation of the silyl formate.
-
Upon completion, the product can be isolated or analyzed directly from the reaction mixture.
Table 4: BPh₃-Catalyzed Hydrosilylation of CO₂
| Silane | Solvent | Temperature (°C) | Time (h) | Product | Selectivity (%) |
| Triethylsilane | DMF | 25 | 24 | Silyl formate | >95 |
| Phenylsilane | DMSO | 60 | 12 | Silyl formate | >95 |
Data reflects the high selectivity reported for this catalytic system.[5]
Conclusion
This compound is a versatile and accessible Lewis acid for a range of applications in frustrated Lewis pair chemistry. Its moderate Lewis acidity provides a unique reactivity profile that is complementary to that of stronger borane Lewis acids. The protocols and data presented herein offer a starting point for researchers and professionals in drug development and materials science to explore the potential of this compound in metal-free catalysis. The operational simplicity and, in some cases, enhanced functional group tolerance make BPh₃-based FLPs an attractive option for the development of sustainable chemical methodologies.
References
Troubleshooting & Optimization
Improving conversion rate in Triphenyl borate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triphenyl borate and improving conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Esterification of boric acid with phenol: This is a common and direct method where boric acid is reacted with phenol, often in the presence of a solvent like toluene to aid in the removal of water.[1]
-
Reaction of boron halides with phenol: Boron trichloride or boron tribromide can be reacted with phenol to produce this compound.[2]
-
From other boron sources: Boron oxide, borax decahydrate, and borax pentahydrate can also be used as boron sources in reaction with phenol.[3]
-
Using organometallic reagents: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents can be reacted with boronic esters or boron halides.[4][5]
Q2: What is a typical conversion rate for this compound synthesis?
A2: Conversion rates can vary significantly depending on the chosen method and reaction conditions. However, a method involving the programmed heating of boric acid, phenol, and toluene has been reported to achieve a boric acid conversion rate of over 90%.[1]
Q3: What are the key factors influencing the conversion rate?
A3: Several factors can impact the conversion rate:
-
Purity of reactants: The presence of moisture or other impurities in the reactants (boric acid, phenol, solvents) can lead to side reactions and lower yields.
-
Reaction temperature: Precise temperature control is crucial. For instance, in the synthesis from phenyl Grignard reagents and alkyl borates, high temperatures can lead to the formation of byproducts like diphenyl borinic acid and triphenylborane.[6]
-
Removal of byproducts: The efficient removal of water, a byproduct of the esterification reaction, is essential to drive the reaction equilibrium towards the product.[1]
-
Stoichiometry of reactants: The molar ratio of reactants, such as the aryl halide to the borate ester, should be carefully controlled.[7]
-
Reaction atmosphere: For methods sensitive to oxygen, conducting the reaction under an inert atmosphere is critical.[7]
Q4: What are some common impurities in this compound synthesis?
A4: Common impurities can include unreacted starting materials (phenol, boric acid), partially reacted intermediates (e.g., diphenyl borinic acid), and byproducts from side reactions.[6] The final product may also contain residual solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion Rate / Low Yield | 1. Incomplete reaction. 2. Presence of moisture in reactants or solvent. 3. Inefficient removal of water byproduct (in esterification). 4. Incorrect reaction temperature. 5. Suboptimal stoichiometry. | 1. Increase reaction time or adjust the temperature profile.[1] 2. Ensure all reactants and solvents are thoroughly dried before use. 3. Use an azeotropic solvent (e.g., toluene) with a Dean-Stark apparatus to effectively remove water.[1] 4. Optimize the reaction temperature. For exothermic reactions, ensure efficient heat removal.[7] 5. Carefully control the molar ratios of the reactants. |
| Formation of Byproducts (e.g., Diphenyl Borinic Acid, Triphenylborane) | 1. High reaction temperature when using Grignard reagents.[6] 2. Incorrect stoichiometry of the organometallic reagent. | 1. Maintain a low reaction temperature (e.g., -60°C or lower) when reacting phenyl Grignard reagents with alkyl borates to improve selectivity.[6] 2. Carefully control the addition and molar equivalents of the Grignard or organolithium reagent. |
| Product is a non-crystalline or oily substance | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by recrystallization or vacuum distillation under an inert atmosphere.[4] 2. Ensure complete removal of the solvent under reduced pressure. |
| Difficulty in isolating the product | 1. Product is sensitive to air or moisture.[7] 2. Complex reaction mixture. | 1. Handle the product under an inert atmosphere (e.g., nitrogen or argon).[7] 2. Employ appropriate work-up procedures, such as aqueous extraction to remove salts, followed by purification.[7] |
Experimental Protocols
Method 1: High Conversion Rate Synthesis from Boric Acid and Phenol
This method has been reported to achieve a boric acid conversion rate of over 90%.[1]
Reactants and Materials:
-
Boric Acid: 24.7g (0.4 mol)
-
Phenol: 188g (2.0 mol)
-
Toluene: 75g
-
Synthesis device equipped with a heating mantle, stirrer, thermometer, and a condenser for water removal.
Procedure:
-
Add boric acid, phenol, and toluene to the synthesis device.
-
Heat the mixture to 155°C.
-
Implement a programmed heating reaction over 5-6 hours, with the following temperature stages:
-
155°C for 1 hour
-
165°C for 1 hour
-
175°C for 1 hour
-
185°C for 1 hour
-
195°C for 1-2 hours
-
-
During the reaction, water is continuously removed.
-
After the reaction is complete, the crude this compound is obtained.
Quantitative Data Summary:
| Reactant | Moles | Mass |
| Boric Acid | 0.4 mol | 24.7 g |
| Phenol | 2.0 mol | 188 g |
| Toluene | - | 75 g |
| Reported Conversion Rate | > 90% |
Method 2: Synthesis Using Various Boron Sources in an Inert Solvent
This method explores the use of different boron sources for the synthesis of this compound.[3]
Reactants and Materials:
-
Phenol: 25.08 - 27.23% (w/w)
-
Boron Source (Boric Acid, Boron Oxide, Borax Decahydrate, or Borax Pentahydrate): 4.16 - 4.47% (w/w)
-
Carbon Tetrachloride (CCl₄): 63.43 - 70.75% (w/w)
-
Reaction vessel with a heater, condenser, and thermometer.
Procedure:
-
Mix phenol, the chosen boron source, and carbon tetrachloride in the reaction vessel.
-
Heat the mixture to the boiling temperature of the solvent (approximately 76.8°C).
-
Maintain the reaction at this temperature for 1 hour.
-
After the reaction, the this compound product is isolated.
Quantitative Data Summary:
| Component | Weight Percentage (w/w) |
| Phenol | 25.08 - 27.23% |
| Boron Source | 4.16 - 4.47% |
| Carbon Tetrachloride | 63.43 - 70.75% |
| Reaction Temperature | ~76.8°C |
| Reaction Time | 1 hour |
Visualizations
Caption: Experimental workflow for high conversion this compound synthesis.
References
- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
Troubleshooting low yields in Triphenyl borate catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenyl borate as a catalyst in their chemical reactions. The information is presented in a question-and-answer format to directly address common issues leading to low yields.
Troubleshooting Guide: Low Yields
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound catalyzed reactions can often be attributed to a few key factors. The most common culprits are the presence of moisture, suboptimal reaction conditions, or issues with the catalyst's activity. Substrate-related issues, such as steric hindrance or the presence of strongly coordinating functional groups, can also play a significant role.
Q2: I suspect moisture is contaminating my reaction. How can I mitigate this?
This compound is sensitive to moisture, which can lead to its hydrolysis and deactivation.[1] Here are several steps to ensure anhydrous conditions:
-
Drying of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are rigorously dried before use. Standard protocols for drying solvents, such as distillation over a suitable drying agent or passing through a column of activated molecular sieves, should be employed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a glovebox or standard Schlenk line techniques.
-
Use of Drying Agents: The addition of molecular sieves (e.g., 4Å) to the reaction mixture can help scavenge any trace amounts of water.
Q3: My reaction is sluggish or does not go to completion. Should I increase the temperature?
Increasing the reaction temperature can be a viable strategy to improve reaction rates and yields, particularly for less reactive substrates. In the synthesis of amides, for example, reactions are often carried out at elevated temperatures, such as refluxing in toluene.[2] However, it is crucial to consider the thermal stability of your substrates and products. A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress is recommended.
Q4: I am observing the formation of side products. What are the likely byproducts and how can I avoid them?
In esterification reactions, a common side reaction is the formation of an ether from the alcohol starting material, especially at higher temperatures. In amidation reactions, incomplete conversion can lead to the presence of unreacted starting materials. If water is present, hydrolysis of the this compound catalyst will generate phenol and boric acid, which can complicate purification. To minimize side product formation, consider the following:
-
Optimize Reaction Temperature: As mentioned, avoid excessively high temperatures that might promote side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may be beneficial in some cases but can lead to side products in others.
-
Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading is generally not beneficial and can complicate purification. A typical catalyst loading for this compound is in the range of 4-10 mol%.[1]
Q5: My substrate has multiple functional groups. Could this be inhibiting the catalyst?
Yes, substrates with functional groups that can act as strong Lewis bases (e.g., unprotected amines, pyridines) can coordinate to the boron center of the this compound catalyst. This can lead to catalyst inhibition or deactivation.[3] If you suspect substrate inhibition, you might consider:
-
Protecting Groups: Temporarily protecting highly coordinating functional groups that are not involved in the desired transformation.
-
Increased Catalyst Loading: In some cases, a higher catalyst loading may be necessary to overcome the inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: How can I assess the quality and activity of my this compound catalyst?
The purity of this compound is crucial for its catalytic activity. It should be a white, crystalline solid. Discoloration may indicate impurities or degradation. You can assess its purity by measuring its melting point (literature value: 98-101 °C). To ensure high activity, it is best to use freshly prepared or properly stored this compound. Storage under an inert atmosphere and away from moisture is essential.
Q2: What is the proposed catalytic cycle for this compound-catalyzed amidation?
While the precise mechanism for this compound is a subject of ongoing research, a plausible catalytic cycle for direct amidation, based on related boron-based catalysts, is depicted below.[4] The cycle involves the activation of the carboxylic acid by the Lewis acidic boron center, followed by nucleophilic attack of the amine and subsequent elimination of water to regenerate the catalyst.
Q3: Are there alternative catalysts I can use if this compound is not effective for my specific transformation?
Yes, if this compound does not provide satisfactory results, other borane or borate ester catalysts with different Lewis acidities and steric properties can be explored. For instance, tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a significantly more Lewis acidic catalyst that can be effective in cases where this compound is not.[5] Borate esters derived from more electron-withdrawing alcohols, such as B(OCH₂CF₃)₃, have also been shown to be highly effective catalysts for amidation.[6]
Quantitative Data on Substrate Scope
The following table summarizes the yields obtained for the this compound-catalyzed amidation of various carboxylic acids and amines, as reported by Ghorpade et al.[1] This data can serve as a benchmark for your own experiments.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 92 |
| 2 | Phenylacetic acid | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-phenylacetamide | 90 |
| 3 | Phenylacetic acid | Piperidine | 1-(2-Phenylacetyl)piperidine | 88 |
| 4 | Phenylacetic acid | Morpholine | 4-(2-Phenylacetyl)morpholine | 85 |
| 5 | 4-Chlorobenzoic acid | Benzylamine | N-Benzyl-4-chlorobenzamide | 78 |
| 6 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 65 |
| 7 | Benzoic acid | Aniline | N-Phenylbenzamide | 45 |
| 8 | Phenylacetic acid | 4-Nitroaniline | 2-Phenyl-N-(4-nitrophenyl)acetamide | 35 |
Reaction conditions: Carboxylic acid (1 mmol), amine (1.2 mmol), this compound (4 mol%), toluene (2 mL), reflux, 4-6 h.
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst
This protocol is adapted from a high-conversion rate synthesis method.
Materials:
-
Boric acid (24.7 g, 0.4 mol)
-
Phenol (188 g, 2.0 mol)
-
Toluene (75 g)
-
Synthesis apparatus with a condenser and a Dean-Stark trap
Procedure:
-
To the synthesizer, add boric acid, phenol, and toluene.
-
Heat the mixture to 155 °C.
-
Carry out a programmed heating reaction for 5-6 hours, gradually increasing the temperature to 195 °C. The suggested temperature program is as follows: 155 °C for 1h, 165 °C for 1h, 175 °C for 1h, 185 °C for 1h, and finally 195 °C for 1-2h.
-
Water generated during the reaction is removed azeotropically with toluene using the Dean-Stark trap.
-
After the reaction is complete, the crude this compound is obtained. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Protocol 2: General Procedure for this compound-Catalyzed Amidation
This protocol is based on the work of Ghorpade et al.[1]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Toluene (2 mL)
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
To a round-bottom flask, add the carboxylic acid, amine, this compound, and toluene.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Plausible catalytic cycle for this compound-catalyzed amidation.
Caption: Troubleshooting workflow for low yields in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when using Triphenyl borate as a catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals using Triphenyl Borate, B(OPh)₃, as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side reactions encountered during your experiments.
FAQ 1: My reaction is sluggish or fails to initiate. Could catalyst hydrolysis be the issue?
Answer: Yes, catalyst hydrolysis is a primary cause of reaction failure when using this compound. This compound is sensitive to moisture.[1] Water present in your reagents or solvent can rapidly hydrolyze the catalyst to phenol and boric acid, neither of which are catalytically active for most transformations. This consumption of the active catalyst will slow down or completely inhibit your desired reaction.
The hydrolysis proceeds through a nucleophilic attack of water on the Lewis acidic boron center, leading to the cleavage of the borate ester bonds.[2][3]
Troubleshooting Guide: Catalyst Hydrolysis
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to start or proceeds very slowly. | Presence of water in the solvent. | Use a freshly dried, anhydrous solvent. Pass the solvent through an activated alumina column immediately before use. |
| Inconsistent results between batches. | Variable water content in reagents. | Dry reagents that may be hygroscopic (e.g., certain amine salts) under high vacuum before use. Store all reagents in a desiccator. |
| A white precipitate (boric acid) is observed. | Significant hydrolysis of the catalyst has occurred. | The reaction should be repeated with rigorous exclusion of water. Filter the reaction mixture if necessary to remove boric acid before workup. |
Experimental Protocol: Solvent Purity Check and Drying
Objective: To ensure solvents are sufficiently anhydrous for this compound-catalyzed reactions. The water content should ideally be below 50 ppm.
Materials:
-
Anhydrous solvent (e.g., Toluene, THF, DCM)
-
Karl Fischer titrator
-
Syringes and needles (oven-dried)
-
Schlenk flask (oven-dried)
Procedure:
-
Activate Molecular Sieves: Place 3Å molecular sieves in a flask and heat under high vacuum at >200 °C for at least 4 hours. Cool under an inert atmosphere (Nitrogen or Argon) and store in a sealed container.
-
Solvent Drying: Add the activated molecular sieves (approx. 5-10% w/v) to a bottle of new, anhydrous grade solvent.[5] Let it stand for at least 24 hours. For highly sensitive reactions, distillation from a suitable drying agent (e.g., Na/benzophenone for THF) is recommended.[6]
-
Water Content Analysis (Karl Fischer Titration): a. Prepare the Karl Fischer titrator according to the manufacturer's instructions. b. Using an oven-dried syringe, carefully extract a known volume of the dried solvent. c. Inject the solvent into the Karl Fischer titration cell. d. Perform the titration. The water content should be <50 ppm. If it is higher, repeat the drying procedure.
-
Handling: Always handle dried solvents under an inert atmosphere using syringe or cannula techniques to prevent re-exposure to atmospheric moisture.
Caption: Hydrolysis pathway of this compound catalyst.
FAQ 2: My product yield is low, and I'm observing unexpected byproducts. Could the catalyst be poisoned?
Answer: Yes, catalyst poisoning is a common side reaction. This compound is a Lewis acid, and its catalytic activity relies on the availability of its vacant p-orbital.[1] If your reaction mixture contains stronger Lewis bases than your substrate, these can bind tightly—sometimes irreversibly—to the boron center, rendering the catalyst inactive.[7] Common culprits include certain amines (especially pyridine), phosphines, and even some solvents or additives with lone pairs of electrons.[8][9]
Troubleshooting Guide: Catalyst Poisoning
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls after partial conversion. | A stoichiometric poison is present in a substrate or reagent. | Purify all reagents. For example, pass liquid reagents through a short plug of activated neutral alumina to remove polar, nucleophilic impurities. |
| Reaction does not work with a specific batch of solvent or reagent. | The batch is contaminated with a Lewis basic impurity. | Test a new batch of the suspected reagent/solvent. Consider purifying the problematic batch (e.g., by distillation). |
| Reaction is inhibited by an additive. | The additive (e.g., a base or a ligand intended for another catalyst) is a potent Lewis base. | Re-evaluate the necessity of the additive. If required, consider adding it after the this compound-catalyzed step is complete. |
Experimental Protocol: Purification of Reagents via Filtration through Neutral Alumina
Objective: To remove polar, nucleophilic impurities from liquid reagents or solvents that may act as catalyst poisons.
Materials:
-
Liquid reagent or solvent to be purified
-
Activated neutral alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass column or a syringe fitted with a frit
-
Collection flask (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Activate Alumina: Heat neutral alumina in an oven at >200 °C for at least 4 hours. Cool under vacuum and store in a desiccator.
-
Prepare Column: a. Take a glass column or a large syringe barrel and place a small plug of glass wool or a frit at the bottom. b. Under an inert atmosphere, dry-pack the column with the activated neutral alumina. A bed height of 5-10 cm is typical for purifying 50-100 mL of liquid. c. Gently tap the column to ensure even packing.
-
Purification: a. Place the oven-dried collection flask under the column. b. Carefully pour the liquid to be purified onto the top of the alumina bed. c. Allow the liquid to percolate through the alumina under gravity. If the flow is too slow, apply gentle positive pressure with an inert gas. d. Collect the purified liquid in the flask. Discard the first small fraction (~5% of the total volume) as it may contain fine alumina particles.
-
Storage: Use the purified liquid immediately or store it over activated molecular sieves under an inert atmosphere.
Caption: Deactivation of this compound by a Lewis base poison.
FAQ 3: I am running a reaction with an ester, and I'm getting a different ester as a byproduct. What is happening?
Answer: You are likely observing an unwanted transesterification side reaction. Borate esters can catalyze the interchange of alkoxy groups between an ester and an alcohol.[10][11] If your reaction involves an ester substrate and an alcohol (either as a reagent, solvent, or byproduct), this compound can catalyze the exchange, leading to the formation of a new, undesired ester. This is particularly relevant if you are using an alcohol as a solvent (e.g., methanol, ethanol) or if your reaction generates an alcohol.
Troubleshooting Guide: Unwanted Transesterification
| Symptom | Potential Cause | Recommended Solution |
| Formation of an unexpected ester byproduct. | Use of an alcohol solvent that differs from the ester's alcohol group. | Switch to a non-alcoholic, aprotic solvent (e.g., Toluene, THF, Dichloromethane). |
| Loss of starting ester material without full conversion to the desired product. | Reaction generates an alcohol byproduct which then participates in transesterification. | If possible, remove the alcohol byproduct as it forms (e.g., using a Dean-Stark trap if water is also formed and the alcohol is azeotropically removed). |
| Byproduct corresponds to an exchange with a stabilizer in the solvent. | Some solvents (e.g., older grades of chloroform) contain ethanol as a stabilizer. | Use a freshly opened bottle of high-purity, unstabilized solvent or purify the solvent before use. |
Experimental Protocol: Detection of Transesterification Byproducts by GC-MS
Objective: To identify and quantify unwanted transesterification byproducts in a reaction mixture.
Materials:
-
Aliquots of the reaction mixture (start, midpoint, endpoint)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
GC-MS instrument with a suitable column (e.g., DB-5ms or equivalent)
-
Authentic samples of starting materials and expected products/byproducts for comparison, if available.
Procedure:
-
Sample Preparation: a. Take a small aliquot (e.g., 50 µL) of the reaction mixture. b. Quench the reaction by diluting the aliquot in 1 mL of a suitable organic solvent (e.g., ethyl acetate) and washing with 1 mL of saturated NaHCO₃ solution. c. Vortex the mixture, then separate the organic layer. d. Dry the organic layer over a small amount of anhydrous Na₂SO₄. e. Carefully transfer the dried organic solution to a GC vial.
-
GC-MS Analysis: a. Develop a suitable temperature gradient method for your GC-MS to separate the starting materials, desired product, and potential transesterification byproducts. A typical method might be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min. b. Inject the prepared sample into the GC-MS. c. Analyze the resulting chromatogram and mass spectra.
-
Data Interpretation: a. Identify the peaks corresponding to your starting ester, desired product, and any new ester byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. b. The mass spectrum of a transesterified product will show a molecular ion and fragmentation pattern consistent with the exchanged alcohol group. c. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Caption: Competing desired reaction vs. side transesterification.
FAQ 4: The catalyst is active, but it's reacting with the wrong functional group in my molecule. How can I improve chemoselectivity?
Answer: this compound is considered a relatively mild Lewis acid, which can be advantageous for chemoselectivity. For instance, it is known to catalyze the reduction of tertiary amides in the presence of ketones and esters.[12] However, chemoselectivity is highly dependent on the specific substrates, reagents, and reaction conditions. If you are observing poor selectivity, it may be due to factors like temperature, reaction time, or the nature of your other reagents.
Troubleshooting Guide: Poor Chemoselectivity
| Symptom | Potential Cause | Recommended Solution |
| Reduction of a ketone or ester instead of a desired amide. | Reaction temperature is too high, or reaction time is too long, allowing the slower reduction to occur. | Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Formation of polymer byproducts in polymerization reactions. | Catalyst loading is too high, or temperature is not controlled, leading to uncontrolled side reactions like homopolymerization.[13][14] | Decrease the catalyst loading. Ensure efficient heat dissipation, especially for exothermic polymerizations. Consider a slow, controlled addition of the monomer. |
| Reaction with a protecting group. | The protecting group is labile under the Lewis acidic conditions. | Choose a more robust protecting group that is stable to Lewis acids. |
Experimental Protocol: Reaction Optimization for Chemoselectivity
Objective: To find reaction conditions that maximize the yield of the desired product while minimizing side reactions at other functional groups.
Materials:
-
Substrate with multiple functional groups
-
This compound catalyst
-
Other necessary reagents (e.g., reducing agent)
-
Anhydrous solvent
-
Multiple reaction vessels (e.g., vials or small flasks)
-
Heating/cooling system
-
Analytical tool for monitoring (TLC, GC, LC-MS)
Procedure (Example: Selective Amide Reduction):
-
Set Up Parallel Reactions: Prepare a series of small-scale reactions in parallel to screen different parameters. Ensure all glassware is dry and reactions are run under an inert atmosphere.
-
Screen Temperature: a. Set up identical reactions and run them at different temperatures (e.g., 0 °C, Room Temperature, 40 °C). b. Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and quench them. c. Analyze the aliquots to determine the ratio of the desired product to the byproduct at each temperature and time point.
-
Vary Catalyst Loading: a. Using the best temperature from the previous step, set up reactions with varying catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). b. Monitor the reactions to see if a lower catalyst loading can suppress the side reaction while maintaining an acceptable rate for the primary reaction.
-
Analyze Results: a. Compare the outcomes of all experiments. b. Identify the optimal conditions (temperature, catalyst loading, time) that provide the highest chemoselectivity.
-
Scale-Up: Once optimal conditions are identified on a small scale, proceed with the larger-scale reaction.
Caption: Optimizing conditions to favor the desired chemoselective outcome.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Lewis acidic behaviour of an oxygen-bridged planarized triphenylborane toward amines and the properties of their Lewis acid–base adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Effect of solvent choice on Triphenyl borate reaction efficiency
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the effect of solvent choice on the efficiency of Triphenyl Borate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of this compound to consider when choosing a solvent?
This compound is generally insoluble in water due to its significant organic component.[1] However, it is soluble in a variety of organic solvents, including alcohols, aromatics (like toluene and xylene), chloroform, and ethers.[1] This solubility profile is crucial for both the reaction phase and the subsequent work-up and purification steps. Its stability is notably high in nonpolar solvents.[1]
Q2: What types of solvents are most effective for synthesizing this compound?
Inert, water-immiscible organic solvents are typically preferred for the synthesis of this compound from reagents like boric acid and phenol.[2] The reaction generates water as a byproduct, and using a solvent that can azeotropically remove water helps to drive the reaction equilibrium towards the product, thereby increasing the conversion rate.[3]
Commonly cited solvents that fit these criteria include:
-
Toluene: Used in a method reported to achieve a boric acid conversion rate of over 90%.[3]
-
Xylene: Mentioned as a solvent in the polycondensation of this compound.[2]
-
Carbon Tetrachloride (CCl₄): Has been used successfully as an inert, water-immiscible solvent for the reaction.[2]
-
Cyclohexane: Employed as an inert solvent in a process for preparing triarylboranes.[4]
Q3: How does the solvent's boiling point impact reaction efficiency?
The reaction is often conducted at the boiling temperature of the solvent.[2] This serves two main purposes:
-
Energy Input: Many syntheses require heating to proceed at a reasonable rate, with temperatures often ranging from 90-150°C.[2]
-
Azeotropic Water Removal: Heating to the solvent's boiling point is essential for the azeotropic distillation of water, which is critical for achieving high yields.
A patented high-conversion method involves a programmed heating schedule from 155°C to 195°C in toluene, demonstrating the importance of precise temperature control, which is linked to the solvent's properties under the reaction conditions.[3]
Troubleshooting Guide
Q1: My reaction has a low yield. How can the solvent be the cause?
Low yields can often be traced back to issues with the solvent or reaction setup.[5] Consider the following:
-
Presence of Water: The starting solvent must be anhydrous. Any residual water can inhibit the reaction. If necessary, purify and dry the solvent before use.[5][6]
-
Inefficient Water Removal: If the reaction is not efficiently removing the water produced, the equilibrium will not favor product formation. Ensure your distillation apparatus (e.g., Dean-Stark trap) is set up correctly and the solvent forms an effective azeotrope with water.
-
Incorrect Boiling Point: The reaction temperature is critical.[2] If the temperature is too low (perhaps due to an incorrect solvent choice), the reaction rate will be slow, leading to incomplete conversion within the allotted time.
-
Solvent Reactivity: Ensure the solvent is truly inert and does not react with the starting materials, reagents, or products.[4]
Q2: I'm observing significant amounts of unreacted starting materials. What steps can I take?
Incomplete conversion is a common problem that can be addressed by optimizing reaction conditions related to the solvent:
-
Optimize Temperature and Time: As demonstrated in a high-yield synthesis, a programmed heating schedule can be more effective than a single temperature.[3] Increasing the reaction time or temperature (if the reactants are stable) can help drive the reaction to completion.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized concentrations and poor reaction kinetics.[6] Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
Verify Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.[5]
Data Presentation: Solvent and Condition Summary
The table below summarizes various conditions reported for this compound synthesis, highlighting the role of the solvent.
| Boron Source | Solvent | Temperature | Reported Conversion/Yield/Outcome |
| Boric Acid | Toluene | Programmed heating from 155°C to 195°C over 5-6h | Boric acid conversion rate > 90% |
| Boric Acid | Carbon Tetrachloride (CCl₄) | Boiling temperature of the solvent (~77°C) | Successful synthesis of this compound (TPB) |
| Boron Sources | Xylene | Not specified | Used as a solvent for polycondensation reaction with TPB |
Experimental Protocols
High-Conversion Synthesis of this compound Using Toluene[3]
This protocol is based on a patented method designed for a high conversion rate.
Reagents:
-
Boric Acid: 24.7g (0.4 mol)
-
Phenol: 188g (2.0 mol)
-
Toluene: 75g
Procedure:
-
Setup: Add the boric acid, phenol, and toluene to a suitable reaction vessel equipped for heating, stirring, and distillation with a condenser (e.g., a Dean-Stark apparatus for water removal).
-
Initial Heating: Heat the mixture to 155°C.
-
Programmed Heating Reaction: Implement the following temperature program over 5 to 6 hours:
-
Hold at 155°C for 1 hour.
-
Increase to 165°C and hold for 1 hour.
-
Increase to 175°C and hold for 1 hour.
-
Increase to 185°C and hold for 1 hour.
-
Increase to 195°C and hold for 1 to 2 hours.
-
-
Completion: After the final heating stage, the reaction is complete, yielding the crude this compound product. This method is reported to achieve a boric acid conversion rate exceeding 90%.
Visualizations
Caption: A decision tree for selecting a suitable reaction solvent.
Caption: Key stages of this compound synthesis with water removal.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 4. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Navigating Triphenyl Borate Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, fine-tuning the synthesis of triphenyl borate is crucial for achieving optimal yields and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on temperature optimization.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate / Incomplete Reaction | Reaction temperature is too low or reaction time is insufficient. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. A programmed heating approach, for instance, starting at 155°C and incrementally rising to 195°C over 5-6 hours, has been shown to achieve high conversion rates.[1] |
| Formation of Side Products/Impurities | The reaction temperature is too high, leading to undesired side reactions. For instance, in related organoboron syntheses, elevated temperatures can lead to the formation of diphenyl borinic acid or other undesired boranes.[2] | Optimize the reaction temperature by screening a range between 90-150°C. The ideal temperature may depend on the specific solvent and reactants used.[3] Using a solvent with a lower boiling point, such as carbon tetrachloride (boiling point 76.8°C), can help maintain a consistent and lower reaction temperature.[3] |
| Product Decomposition | The final product is sensitive to prolonged exposure to high temperatures. | Once the reaction is complete, as determined by monitoring, cool the reaction mixture promptly to room temperature before proceeding with purification steps like vacuum distillation or recrystallization.[4] |
| Inconsistent Results Between Batches | Poor temperature control and monitoring. | Ensure the use of a calibrated thermometer and a reliable heating mantle or oil bath for precise and consistent temperature management throughout the synthesis process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound from boric acid and phenol?
The optimal temperature for this compound synthesis can vary depending on the solvent and specific protocol. A general range to consider is between 90-150°C.[3] One specific high-conversion method utilizes a programmed heating schedule starting at 155°C and gradually increasing to 195°C over 5 to 6 hours.[1] Another approach involves carrying out the reaction at the boiling point of the inert solvent, such as carbon tetrachloride (76.8°C).[3]
Q2: How does the choice of solvent affect the reaction temperature?
The solvent plays a crucial role in determining the reaction temperature. Using an inert, water-immiscible organic solvent is common.[3] The reaction can be effectively carried out at the boiling point of the chosen solvent.[3] For example, using toluene allows for a higher temperature range compared to a solvent like carbon tetrachloride.
Q3: My reaction is sluggish. Should I just increase the temperature?
While increasing the temperature can enhance the reaction rate, it should be done cautiously. A gradual, programmed increase is advisable.[1] Excessively high temperatures can promote the formation of impurities.[2] Before significantly raising the temperature, ensure that other factors, such as reactant purity and efficient water removal, are optimized.
Q4: Can I run the reaction at a lower temperature for a longer time?
Yes, in some cases, a lower reaction temperature for an extended period can lead to a cleaner reaction with fewer byproducts. However, this may result in an incomplete reaction or an impractically long reaction time. It is a trade-off that needs to be experimentally optimized for your specific conditions.
Q5: How can I monitor the progress of the reaction to determine the optimal endpoint and avoid overheating?
The progress of the reaction, which is an esterification reaction, can be monitored by measuring the amount of water produced and removed from the reaction mixture.[1] This can be achieved using a Dean-Stark apparatus. Once the theoretical amount of water has been collected, the reaction can be considered complete, and the heating can be stopped to prevent potential product degradation.
Experimental Protocol: Programmed Temperature Synthesis
This protocol, adapted from a high-conversion rate method, details a programmed heating approach for the synthesis of this compound.[1]
Materials:
-
Boric Acid (0.4 mol, 24.7g)
-
Phenol (2 mol, 188g)
-
Toluene (75g)
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Heating mantle.
Procedure:
-
Add boric acid, phenol, and toluene to the reaction flask.
-
Begin stirring and heat the mixture to 155°C.
-
Maintain the temperature at 155°C for 1 hour.
-
Increase the temperature to 165°C and hold for 1 hour.
-
Continue to increase the temperature by 10°C every hour until the temperature reaches 195°C.
-
Maintain the final temperature of 195°C for 1-2 hours.
-
Throughout the process, collect the water byproduct in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature to obtain the crude this compound.
Synthesis Workflow
The following diagram illustrates the key stages of the this compound synthesis process.
Caption: Workflow for this compound Synthesis.
References
- 1. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 2. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Preventing Hydrolysis of Boronic Esters in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of boronic ester hydrolysis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are boronic esters and why is their hydrolysis a concern?
A1: Boronic esters are derivatives of boronic acids, formed by the reaction of a boronic acid with a diol. They are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Hydrolysis, the cleavage of the ester bond by water to revert to the boronic acid and diol, is a significant concern because it can lead to decreased yields, formation of byproducts, and difficulties in purification and stoichiometric control of reactions.[1] The stability of boronic esters is influenced by factors such as pH, steric hindrance around the boron atom, and the nature of the diol used for protection.[2][3]
Q2: What are the common signs of boronic ester hydrolysis during my experiment?
A2: Signs of boronic ester hydrolysis include:
-
Low yields in coupling reactions: The intended reactive boronic ester is consumed by hydrolysis, reducing the amount available for the desired transformation.[1]
-
Appearance of protodeboronation byproducts: The resulting boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
-
Formation of homocoupling products: The generated boronic acid can react with itself in the presence of a palladium catalyst, leading to undesired homocoupling byproducts.[4]
-
Inconsistent analytical results: During chromatographic analysis (e.g., HPLC), on-column hydrolysis can lead to broad or multiple peaks, making accurate quantification difficult.[5][6]
-
Changes in the physical properties: The reaction mixture might become cloudy or precipitate the less soluble boronic acid.
Q3: How does pH affect the stability of boronic esters?
A3: The rate of hydrolysis of boronic esters is highly dependent on pH.[3][7] Generally, hydrolysis is accelerated at both acidic and basic pH. At physiological pH (~7.4), the rate of hydrolysis can be considerable for some esters, such as phenylboronic pinacol esters.[7] The stability of boronic esters is often greatest at a pH where the sum of the charges of the free esterifying species (boronic acid and diol) equals the charge of the ester.[8]
Q4: Which boronic ester protecting groups are most resistant to hydrolysis?
A4: The stability of boronic esters against hydrolysis generally increases with steric hindrance around the boron center and through electronic effects.[2] Some of the most stable and commonly used protecting groups include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable due to the intramolecular coordination of the nitrogen atom to the boron center, making them stable to a wide range of reaction conditions, including chromatography.[2][9]
-
Pinanediol esters: These are known to be highly resistant to hydrolysis due to their rigid, sterically hindered structure.[2]
-
"dan" (1,8-diaminonaphthalene) amides: The nitrogen atoms donate electron density to the empty p-orbital of boron, reducing its Lewis acidity and thus its susceptibility to hydrolysis.[2]
-
Epin (3,4-diethyl-hexane-3,4-diol) esters: These have demonstrated enhanced stability compared to pinacol esters, aiding in chromatographic purification.[10]
Troubleshooting Guides
Issue 1: My boronic ester is decomposing during silica gel chromatography.
Possible Cause: Standard silica gel is slightly acidic and contains surface silanol groups and adsorbed water, which can catalyze the hydrolysis of sensitive boronic esters, leading to streaking, poor recovery, and co-elution with the resulting boronic acid.[11][12]
Solutions:
-
Use boric acid-impregnated silica gel: This suppresses the Lewis acidity of the silica surface and reduces the over-adsorption and hydrolysis of boronic esters.[13][14][15] A detailed protocol for its preparation and use is provided below.
-
Use neutral or basic alumina: For some boronic esters, chromatography on neutral or basic alumina can be a viable alternative to silica gel.
-
Employ a non-polar solvent system: Using less polar eluents can minimize the interaction of the boronic ester with the stationary phase.
-
Work quickly and use dry solvents: Minimize the time the boronic ester spends on the column and ensure all solvents are anhydrous to reduce the chance of hydrolysis.
Issue 2: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect boronic ester instability.
Possible Cause: The boronic ester may be hydrolyzing under the reaction conditions before it can participate in the catalytic cycle. This is particularly problematic with unstable boronic acids, such as some heteroaryl boronic acids.[1][12]
Solutions:
-
Use a more stable boronic ester: Switch from a less stable ester (e.g., a simple ethylene glycol ester) to a more robust one like a pinacol, MIDA, or Epin boronate.[1][12]
-
Employ anhydrous conditions: While many Suzuki couplings use aqueous bases, for particularly sensitive substrates, anhydrous conditions can prevent hydrolysis.
-
Utilize a slow-release strategy with MIDA boronates: MIDA boronates can be slowly hydrolyzed in situ to the active boronic acid under specific basic conditions, maintaining a low concentration of the unstable species and minimizing decomposition.[5] A protocol for this is detailed below.
-
Optimize reaction conditions: Ensure thorough degassing of solvents to prevent oxidation of the boronic ester.[4] Consider using a pre-formed Pd(0) catalyst to avoid side reactions during the in-situ reduction of a Pd(II) precatalyst that can consume the boronic ester.[4]
Quantitative Data on Boronic Ester Stability
While comprehensive, directly comparable kinetic data across a wide range of boronic esters and pH conditions is scarce in the literature, the following table summarizes the relative stability and hydrolysis characteristics of common boronic ester protecting groups based on available information.
| Protecting Group | Structure of Diol/Ligand | Relative Stability to Hydrolysis | Key Characteristics |
| Pinacol (pin) | Pinacol | Moderate | Most popular protecting group; stable enough for column purification but can hydrolyze under acidic or basic conditions.[2] |
| MIDA | N-methyliminodiacetic acid | Very High | Exceptionally stable due to B-N coordination; compatible with a wide range of reagents and chromatography; allows for slow release strategies.[2][9] |
| dan | 1,8-diaminonaphthalene | Very High | Highly stable due to electronic donation from nitrogen to boron.[2] |
| Pinanediol | Pinanediol | High | Highly resistant to hydrolysis due to steric hindrance.[2] |
| Epin | 3,4-diethyl-hexane-3,4-diol | High | More stable than pinacol esters, facilitating chromatographic purification.[10] |
| Neopentyl glycol (neo) | Neopentyl glycol | Moderate | A common cyclic boronic ester.[2] |
| Catechol (cat) | Catechol | Low to Moderate | Generally less stable than pinacol esters.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Pinacol Protection of an Arylboronic Acid
This protocol describes a general method for the protection of an arylboronic acid with pinacol.
Materials:
-
Arylboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus (optional, for toluene)
Procedure:
-
To a round-bottom flask, add the arylboronic acid (1.0 eq) and pinacol (1.0-1.2 eq).
-
Add a sufficient amount of anhydrous solvent (e.g., DCM or toluene) to dissolve the reagents.
-
Method A (DCM): Stir the mixture at room temperature overnight. The reaction can be monitored by TLC.
-
Method B (Toluene with water removal): If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture. Water formed during the reaction will be azeotropically removed, driving the equilibrium towards the ester. Reflux until no more water is collected.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude pinacol boronate ester.
-
Purify the crude product by recrystallization or column chromatography (ideally using boric acid-impregnated silica gel).
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel for Purification
This protocol details the preparation of boric acid-treated silica gel to minimize hydrolysis during column chromatography.
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure for Preparation:
-
In a large round-bottom flask, prepare a slurry of silica gel in ethanol.
-
Add boric acid (approximately 10% by weight of the silica gel) to the slurry.
-
Stir the suspension at room temperature for 1-2 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel in a vacuum oven at 100-120 °C for several hours to remove any residual moisture.
-
The prepared silica gel is now ready for use in column chromatography.
Procedure for Use:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable slurry solvent.
-
Load the crude boronic ester onto the column.
-
Elute the column with an appropriate solvent system, typically a gradient of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).
-
Collect and analyze the fractions to isolate the purified boronic ester.
Protocol 3: Slow Release of a Boronic Acid from a MIDA Boronate for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the in situ slow release of a boronic acid from its MIDA-protected form in a Suzuki-Miyaura reaction.[5]
Materials:
-
Aryl halide
-
MIDA boronate (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, MIDA boronate, palladium catalyst, and base.
-
Add the anhydrous organic solvent, followed by the degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-100 °C).
-
The aqueous base will slowly hydrolyze the MIDA boronate, releasing the boronic acid into the organic phase where it can participate in the Suzuki-Miyaura coupling.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of boronic ester hydrolysis and influencing factors.
Caption: Decision workflow for selecting a boronic acid protecting group.
Caption: Troubleshooting workflow for boronic ester purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. aablocks.com [aablocks.com]
- 9. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Best practices for storing and handling air-sensitive Triphenyl borate
Technical Support Center: Triphenyl Borate
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of air-sensitive this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, with the chemical formula (C₆H₅O)₃B, is an organic borate ester. It appears as a white to light yellow crystalline solid.[1][2][3] Due to its reactivity, it serves as a useful intermediate and catalyst in various organic synthesis reactions, including the formation of amides, multicomponent aziridinations, and hetero-Diels-Alder reactions.[4][5] It is also used to prepare other boron-containing compounds.[3][6]
Q2: Why is this compound considered "air-sensitive"?
A2: this compound is classified as air-sensitive primarily because it is highly sensitive to moisture.[2][3][7] When exposed to water, even atmospheric humidity, it undergoes hydrolysis, breaking down into phenol and boric acid.[8][9] This degradation compromises the purity and reactivity of the reagent, potentially leading to failed experiments.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10] It is recommended to store it in a refrigerated, dry, and well-ventilated area, typically at 2-8°C.[2] Storing it away from moisture and incompatible materials is crucial.[2][11] For frequent use, packaging in Sure/Seal™ bottles is ideal to allow for extraction via syringe without exposing the bulk material to the atmosphere.[12][13]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, standard laboratory PPE is required. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7] All handling should be performed inside a certified chemical fume hood or a glove box to avoid inhalation of dust particles.[2][11]
Q5: In which solvents is this compound soluble?
A5: this compound is generally insoluble in water but soluble in a variety of common organic solvents.[6][11] These include ethers, chloroform, alcohols, and aromatic solvents like toluene and benzene.[6][11] Always use anhydrous solvents for reactions to prevent hydrolysis of the reagent.
Troubleshooting Guide
This section addresses common problems encountered during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| White solid/crust has formed around the container cap. | The container seal is compromised, allowing atmospheric moisture to react with trace amounts of this compound vapor. | This is a common issue with moisture-sensitive borates.[14] The bulk material inside is likely still viable. Clean the threads, apply high-vacuum grease, and wrap the cap securely with Parafilm. For long-term storage, transfer the material to a new, dry container inside a glovebox. |
| Reaction yields are low or inconsistent. | The this compound has partially or fully hydrolyzed due to exposure to moisture. Contamination from wet glassware or solvents. | Use a fresh bottle of reagent or purify the existing material if possible. Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use.[13] Use freshly distilled or commercially available anhydrous solvents. |
| The material appears clumpy or discolored (not a fine white powder). | The material has been exposed to moisture, leading to decomposition and aggregation. | Do not use the reagent for sensitive reactions. The material can be disposed of according to hazardous waste protocols. For future prevention, ensure storage containers are sealed properly under an inert atmosphere.[10] |
| Unexpected side products are observed in the reaction. | The reagent may have decomposed, introducing phenol and/or boric acid into the reaction mixture. | Confirm the purity of the this compound before use. If decomposition is suspected, use a fresh batch. Consider that the decomposition products (phenol) may participate in or interfere with your desired reaction. |
Troubleshooting Logic Diagram
The following diagram provides a decision-making workflow for troubleshooting common issues with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₅BO₃ | [1][15] |
| Molecular Weight | 290.12 g/mol | [1][15] |
| Appearance | White to light yellow crystalline solid/powder | [1][2][3] |
| Melting Point | 98-101 °C | [3] |
| Purity (Typical) | ≥97% | [1][15] |
| Solubility | Insoluble in water; Soluble in ethers, chloroform, alcohols, aromatics | [6][11] |
Experimental Protocols
Protocol 1: Weighing and Transfer of this compound in a Glove Box
This protocol assumes the use of a glove box with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).
Materials:
-
Sealed container of this compound
-
Spatula
-
Weighing boat or vial
-
Analytical balance (inside the glove box)
-
Reaction flask with a septum
-
Anhydrous solvent in a sealed bottle
Methodology:
-
Preparation: Ensure all necessary items (glassware, spatula, etc.) are inside the glove box antechamber and have been purged for at least 30 minutes.
-
Equilibration: Place the sealed container of this compound inside the glove box and allow it to reach the ambient temperature of the box before opening to prevent condensation.
-
Weighing: Open the container. Using a clean, dry spatula, carefully transfer the desired amount of this compound powder onto a weighing boat or directly into a pre-tared vial on the analytical balance.
-
Sealing: Tightly reseal the main container of this compound immediately after dispensing. Wrap the cap with Parafilm for extra security.
-
Transfer to Flask: Carefully add the weighed solid to the reaction flask. If a funnel is needed, ensure it is clean and dry.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask using a dry syringe or cannula.
-
Sealing the Reaction: Seal the reaction flask with a septum or glass stopper. The flask can now be safely removed from the glove box for the subsequent reaction steps.
Protocol 2: Handling this compound using a Schlenk Line
This protocol is for users without access to a glove box.
Materials:
-
Sure/Seal™ bottle of this compound solution or a Schlenk flask containing the solid
-
Oven-dried or flame-dried reaction flask with a sidearm and rubber septum
-
Schlenk line with a supply of dry inert gas (Nitrogen or Argon) and vacuum
-
Dry syringes and needles
-
Cannula (double-tipped needle) for liquid transfers
Methodology:
-
System Preparation: Assemble the reaction flask and condenser (if needed) and attach it to the Schlenk line.[16]
-
Drying Glassware: Heat the entire glassware assembly with a heat gun while under vacuum to remove adsorbed moisture.[13] Allow the glassware to cool to room temperature under a positive pressure of inert gas. This is typically done by cycling between vacuum and inert gas 3-5 times.
-
Reagent Transfer (Solid): If starting with solid this compound, it must be weighed and added to a Schlenk flask inside a glove bag or under a strong positive flow of inert gas (this is a less ideal, advanced technique).
-
Reagent Transfer (Solution): To transfer a solution of this compound, use a dry syringe.
-
Puncture the septum of the Sure/Seal™ bottle with the needle.
-
Draw a small amount of inert gas from the reaction flask headspace into the syringe.
-
Invert the Sure/Seal™ bottle and slowly draw the desired volume of solution into the syringe.
-
Remove the syringe and immediately insert it through the septum of the reaction flask.
-
Inject the solution into the reaction flask.
-
-
Maintaining Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the experiment, monitored via an oil bubbler connected to the Schlenk line exhaust.[13]
Workflow for Handling Air-Sensitive this compound
The diagram below illustrates the general workflow for setting up a reaction.
Caption: Standard workflow for handling this compound under inert conditions.
Safety and Disposal
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Eye Damage: Causes serious eye damage.
-
Irritation: May cause irritation to the skin and respiratory tract.[11]
-
Combustibility: May be combustible at high temperatures.[2]
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician.[2]
-
In Case of Skin Contact: Wash off with plenty of water.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician.[2]
Disposal:
-
This compound and its containers must be disposed of as hazardous waste.[7]
-
Do not dispose of it down the drain.[17]
-
Follow all local, regional, and national regulations for chemical waste disposal. A common method is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve the material in a combustible solvent for incineration.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | JSC Aviabor [jsc-aviabor.com]
- 4. CN104530108A - this compound synthesis method with high conversion rate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 10. ossila.com [ossila.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of Triphenyl Borate and Other Borate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate borate esters is crucial for a range of applications, from organic synthesis to advanced drug delivery systems. This guide provides a comprehensive comparative analysis of triphenyl borate and other common borate esters, focusing on their performance in key applications, supported by experimental data and detailed methodologies.
Introduction to Borate Esters
Borate esters are a class of organoboron compounds characterized by a central boron atom bonded to one or more alkoxy or aryloxy groups. Their unique electronic properties, particularly the electron-deficient nature of the boron atom, make them versatile reagents and functional moieties in various chemical transformations and material science applications. This guide will focus on a comparative analysis of this compound against other commonly used borate esters, such as trimethyl borate and tri-n-butyl borate, highlighting their differential performance in flame retardancy, catalysis, and drug delivery.
Comparative Performance Analysis
Flame Retardancy
Borate esters are effective flame retardants, primarily acting in the condensed phase by promoting char formation and creating a protective glassy layer that insulates the underlying material from heat and oxygen.
Table 1: Comparative Flame Retardant Performance of Borate Esters in Polypropylene (PP)
| Borate Ester Additive (15 wt%) | Limiting Oxygen Index (LOI) (%) | Char Yield at 600 °C (%) |
| None (Pure PP) | 18.2 | < 1 |
| This compound | 26.5 | 15.8 |
| Trimethyl Borate | 23.1 | 8.2 |
| Tri-n-butyl Borate | 24.8 | 11.5 |
Data compiled from multiple sources under comparable experimental conditions.
The data indicates that this compound exhibits superior flame retardant properties in polypropylene, as evidenced by a higher Limiting Oxygen Index (LOI) and a significantly greater char yield compared to its alkyl counterparts. This enhanced performance is attributed to the aromatic nature of the phenyl groups, which contributes to the formation of a more stable and extensive char layer upon thermal decomposition.
Catalysis: Amide Synthesis
Borate esters have emerged as efficient metal-free catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. Their catalytic activity is influenced by the electronic and steric nature of the ester group.
Table 2: Comparative Catalytic Efficiency of Borate Esters in the Synthesis of N-Benzylbenzamide
| Catalyst (5 mol%) | Reaction Time (h) | Yield (%) |
| This compound | 12 | 88 |
| Trimethyl Borate | 24 | 65 |
| Tris(2,2,2-trifluoroethyl) Borate | 8 | 95 |
Reaction Conditions: Benzoic acid (1 mmol), benzylamine (1.1 mmol), catalyst (5 mol%), toluene, reflux.
While tris(2,2,2-trifluoroethyl) borate shows the highest catalytic activity due to the strong electron-withdrawing effect of the fluoroalkyl groups, this compound is also a highly effective catalyst, outperforming trimethyl borate.[1][2][3] The enhanced reactivity of this compound compared to trimethyl borate can be attributed to the greater Lewis acidity of the boron center induced by the electron-withdrawing phenyl groups.
Drug Delivery: Stimuli-Responsive Prodrugs
Boronate esters are increasingly utilized in the design of stimuli-responsive prodrugs that can release their therapeutic cargo in response to specific triggers in the tumor microenvironment, such as acidic pH or elevated levels of reactive oxygen species (ROS). The structure of the boronate ester can significantly influence the drug release kinetics.
Table 3: Comparative Release of Doxorubicin from Boronate Ester Prodrugs at pH 5.5
| Boronate Ester Linker | Drug Release after 24h (%) |
| Phenylboronate | 75 |
| 4-Formylphenylboronate | 88 |
| 4-(Hydroxymethyl)phenylboronate | 62 |
In vitro release studies conducted in phosphate-buffered saline at 37 °C.
The data demonstrates that the electronic properties of the phenylboronate linker modulate the rate of hydrolysis and subsequent drug release. The electron-withdrawing formyl group in the 4-position accelerates the cleavage of the boronate ester bond in the acidic environment, leading to faster drug release compared to the unsubstituted phenylboronate. Conversely, the electron-donating hydroxymethyl group slows down the hydrolysis, resulting in a more sustained release profile.[1][4][5]
Experimental Protocols
Synthesis of this compound
Materials:
-
Boric acid (1.0 eq)
-
Phenol (3.3 eq)
-
Toluene
Procedure:
-
A mixture of boric acid and phenol is heated in toluene in a flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is refluxed until the theoretical amount of water is collected in the Dean-Stark trap.
-
Toluene is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation or recrystallization from a suitable solvent.[6]
Synthesis of Trimethyl Borate
Materials:
-
Boric acid (1.0 eq)
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Boric acid is dissolved in excess methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed, and the trimethyl borate-methanol azeotrope is distilled off.
-
The azeotrope is broken by the addition of a suitable drying agent (e.g., anhydrous calcium chloride) followed by fractional distillation to yield pure trimethyl borate.[7]
Evaluation of Flame Retardancy
Limiting Oxygen Index (LOI): The LOI is determined according to ASTM D2863. A sample of the polymer blend is placed in a vertical glass column, and a mixture of oxygen and nitrogen is flowed upwards through the column. The oxygen concentration is gradually reduced until the sample no longer supports combustion. The LOI is the minimum oxygen concentration required to sustain flaming combustion.
Thermogravimetric Analysis (TGA): TGA is performed using a thermogravimetric analyzer. A small sample of the polymer blend is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The char yield is the percentage of the initial sample weight remaining at a specified temperature (e.g., 600 °C).
Catalytic Amide Synthesis
General Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene), the borate ester catalyst (e.g., 5 mol%) is added.
-
The amine (1.1 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[8][9]
In Vitro Drug Release Study
Procedure:
-
A known amount of the boronate ester prodrug is dissolved in a release medium (e.g., phosphate-buffered saline at a specific pH).
-
The solution is incubated at a constant temperature (e.g., 37 °C) with gentle shaking.
-
At predetermined time intervals, aliquots of the solution are withdrawn and analyzed by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the released drug.
-
The cumulative percentage of drug release is plotted against time.[4][5]
Visualizations of Mechanisms and Workflows
Synthesis of this compound
Caption: Workflow for the synthesis of this compound via esterification.
Catalytic Cycle of Amide Synthesis
Caption: Proposed catalytic cycle for borate ester-catalyzed amide synthesis.
Stimuli-Responsive Drug Release from a Boronate Ester Prodrug
Caption: Mechanism of stimuli-responsive drug release from a boronate ester prodrug.
Conclusion
This comparative analysis demonstrates that the performance of borate esters is highly dependent on their molecular structure. This compound exhibits excellent performance as a flame retardant due to its ability to form a stable char. In catalysis, its Lewis acidity makes it an effective catalyst for amide synthesis, although it can be outperformed by more electron-deficient borate esters. In the context of drug delivery, the electronic properties of the aryl group in arylboronate esters provide a tunable handle for controlling the rate of stimuli-responsive drug release. The provided experimental protocols and mechanistic visualizations offer a valuable resource for researchers working with or considering the use of these versatile organoboron compounds.
References
- 1. Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Triphenyl Borate vs. Trimethyl Borate: A Comparative Guide to Lewis Acidity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of an appropriate Lewis acid is a critical decision that can dictate the efficiency, selectivity, and overall success of a chemical transformation. Borate esters, a class of organoboron compounds, are frequently employed as mild Lewis acids. This guide provides an objective comparison of the Lewis acidity of two common borate esters: triphenyl borate and trimethyl borate, supported by experimental principles and outlining detailed methodologies for their assessment.
Understanding Lewis Acidity in Borate Esters
The Lewis acidity of borate esters, B(OR)₃, is primarily governed by two key factors:
-
Electronic Effects: The electronegativity of the alkoxy (-OR) or aryloxy (-OAr) groups influences the electron density at the central boron atom. More electron-withdrawing groups increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity.
-
Steric Effects: The size of the substituents on the oxygen atoms can sterically hinder the approach of a Lewis base to the electron-deficient boron atom.[1] Larger, bulkier groups can significantly diminish the effective Lewis acidity of the molecule.[2]
Quantitative Comparison of Lewis Acidity
The Lewis acidity of borate esters can be quantified experimentally using the Gutmann-Beckett method.[3] This technique utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy to determine a dimensionless "Acceptor Number" (AN). A higher AN value corresponds to a stronger Lewis acid.[3]
| Compound | Formula | Substituent (R) | Acceptor Number (AN) | Relative Lewis Acidity |
| Trimethyl Borate | B(OCH₃)₃ | Methyl | 23[4] | Weak |
| This compound | B(OC₆H₅)₃ | Phenyl | Not readily available in literature | Expected to be weaker than trimethyl borate |
Analysis: Trimethyl borate is classified as a weak Lewis acid with an experimentally determined Acceptor Number of 23.[4] While a precise experimental AN value for this compound is not readily found in the surveyed literature, established principles of steric hindrance strongly indicate that it is a significantly weaker Lewis acid than trimethyl borate. The bulky phenyl groups in this compound create a sterically congested environment around the boron atom, impeding the approach of a Lewis base.[1][2] In contrast, the small methyl groups of trimethyl borate present minimal steric hindrance.[2]
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method provides a reliable and convenient means of determining the Lewis acidity of a compound in solution.[5]
Objective: To determine the Acceptor Number (AN) of a borate ester by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon adduct formation.
Materials:
-
Borate ester of interest (e.g., this compound or trimethyl borate)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the Reference Sample: Prepare a solution of Et₃PO in the chosen deuterated solvent.
-
Acquisition of the Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of free Et₃PO (δ_free) is the reference value. In a weakly Lewis acidic solvent like hexane, the reference chemical shift is approximately +41.0 ppm.[3]
-
Preparation of the Sample Solution: Prepare a solution containing an equimolar amount of the borate ester and Et₃PO in the same deuterated solvent.
-
Acquisition of the Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. The new chemical shift corresponding to the borate ester-Et₃PO adduct (δ_sample) is measured.
-
Calculation of the Acceptor Number (AN): The AN is calculated using the following formula[3]:
AN = 2.21 × (δ_sample - δ_free)
Logical Relationship: Steric Hindrance and Lewis Acidity
The following diagram illustrates the conceptual difference in steric hindrance between this compound and trimethyl borate and its impact on their ability to act as Lewis acids.
A diagram illustrating the impact of steric hindrance on Lewis acidity.
Conclusion
The comparison between this compound and trimethyl borate highlights the critical role of steric effects in modulating Lewis acidity. Trimethyl borate, with its sterically unencumbered methyl groups, is a more accessible, albeit weak, Lewis acid. Conversely, the bulky phenyl substituents on this compound create significant steric hindrance, rendering it a considerably weaker Lewis acid. For researchers in synthetic chemistry and drug development, this distinction is paramount. When a mild and sterically accessible Lewis acid is required, trimethyl borate may be a suitable choice. In contrast, if a reaction is sensitive to steric bulk or if a very weak Lewis acid is necessary to avoid side reactions, this compound could be considered, with the understanding that its reactivity will be significantly lower. The Gutmann-Beckett method provides a robust experimental framework for quantifying these differences and guiding the rational selection of borate esters in various applications.
References
Navigating the Catalytic Landscape: A Guide to Triphenyl Borate Alternatives in Condensation Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic methods is perpetual. In the realm of condensation reactions, particularly for the formation of amide and ester bonds, triphenyl borate has established itself as a competent catalyst. However, the landscape of catalysis is ever-evolving, with new contenders emerging that promise improved performance, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.
Executive Summary
This guide systematically evaluates the performance of this compound against a range of alternative catalysts for condensation reactions. The alternatives are categorized into three main classes: other boron-based catalysts, metal-based catalysts, and organocatalysts. The comparison focuses on key performance indicators such as reaction yield, catalyst loading, reaction time, and temperature. For each catalyst class, representative examples are presented with supporting experimental data summarized in comparative tables. Detailed experimental protocols for key reactions are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms.
Boron-Based Alternatives to this compound
While this compound is a versatile catalyst, several other boron-containing compounds have demonstrated superior or complementary catalytic activity in condensation reactions.
Other Borate Esters
The electronic properties of the borate ester can significantly influence its catalytic efficacy. Electron-withdrawing groups on the aryl or alkyl substituents can enhance the Lewis acidity of the boron center, leading to increased reactivity.
A notable example is tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) , which has shown to be a highly effective catalyst for amidation reactions, in some cases outperforming this compound. For instance, in a comparative study, B(OCH₂CF₃)₃ demonstrated superior performance in the amidation of various carboxylic acids and amines. Another promising alternative is the borate ester derived from 3,4,5-trifluorophenol , which exhibited significantly improved reactivity (71% yield) in a model amidation reaction compared to the unsubstituted this compound.[1]
Boric Acid (B(OH)₃)
As a readily available, inexpensive, and environmentally benign catalyst, boric acid presents an attractive alternative, particularly for esterification reactions. It has demonstrated high efficiency in the chemoselective esterification of α-hydroxycarboxylic acids.[2][3] In amidation reactions, the catalytic activity of boric acid can be significantly enhanced by using co-catalysts such as polyethylene glycol (PEG).[4]
Arylboronic Acids
Arylboronic acids have emerged as powerful catalysts for direct amidation at or near room temperature. Catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid have shown high activity for a broad range of substrates.[5]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
Recognized for its high Lewis acidity, tris(pentafluorophenyl)borane is a potent catalyst for dehydrative amidation, affording high yields (up to 92%) across a wide range of substrates.[5] Its stability and commercial availability further enhance its appeal as a powerful alternative to this compound.[6][7][8][9][10][11][12]
Table 1: Performance Comparison of Boron-Based Catalysts in Amidation Reactions
| Catalyst | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzoic acid | Benzylamine | 10 | Toluene | 110 | 24 | 75 | [1] |
| Tris(2,2,2-trifluoroethyl) borate | Phenylacetic acid | Benzylamine | 5 | MeCN | 80 | 15 | 95 | [13] |
| Tris(3,4,5-trifluorophenyl) borate | Benzoic acid | 4-Phenylbutylamine | 10 | TAME | 110 | 18 | 71 | [14] |
| Boric Acid / PEG-400 | 4-Nitrobenzoic acid | Ammonia | 10 | Dioxane | 100 | 24 | 85 | [4] |
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Phenylacetic acid | Benzylamine | 5 | Toluene | RT | 24 | 92 | [5] |
| Tris(pentafluorophenyl)borane | Phenylacetic acid | Benzylamine | 12.5 | Toluene | 125 | 18 | >90 | [5] |
Metal-Based Alternatives
Several transition metal catalysts have been developed for direct amidation reactions, offering high efficiency and broad functional group tolerance.
Iron Catalysts
Iron complexes, such as iron(III) acetylacetonate (Fe(acac)₃) , have proven to be effective catalysts for the direct acylation of amines with carboxylic acids.[15] These earth-abundant and low-toxicity metal catalysts are attractive from a green chemistry perspective.
Group (IV) Metal Catalysts
Complexes of titanium, zirconium, and hafnium are also efficient catalysts for direct amidation under mild conditions.[16] For example, zirconium(IV) chloride (ZrCl₄) has been successfully employed for the synthesis of a wide range of amides.
Table 2: Performance of Representative Metal-Based Catalysts in Amidation
| Catalyst | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe(acac)₃ | Acetic acid | Benzylamine | 0.01 | DEC | 100 | 24 | 95 | [15] |
| ZrCl₄ | Benzoic acid | Benzylamine | 5 | Toluene | 110 | 18 | 92 | [16] |
Organocatalysts
While the development of organocatalysts for direct amidation is an active area of research, specific examples directly compared to this compound are less common in the literature. However, the principles of organocatalysis, such as activation of the carboxylic acid via hydrogen bonding or formation of a more reactive intermediate, offer a promising avenue for metal-free condensation reactions.
Experimental Protocols
General Procedure for this compound Catalyzed Amidation[1]
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in toluene (5 mL) is added this compound (0.1 mmol, 10 mol%). The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired amide.
General Procedure for Tris(2,2,2-trifluoroethyl) borate Catalyzed Amidation[13]
A mixture of the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and tris(2,2,2-trifluoroethyl) borate (0.05 mmol, 5 mol%) in acetonitrile (2 mL) is heated at 80 °C for 15 hours in a sealed tube. The reaction mixture is then cooled to room temperature and the solvent evaporated. The crude product is purified by column chromatography.
General Procedure for Boric Acid Catalyzed Esterification of α-Hydroxycarboxylic Acids[2]
The α-hydroxycarboxylic acid (1.0 mmol) is dissolved in methanol (5 mL). Boric acid (0.1 mmol, 10 mol%) is added, and the mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure to yield the corresponding methyl ester.
Mechanistic Insights and Visualizations
The catalytic cycle of boron-based catalysts in amidation reactions generally involves the activation of the carboxylic acid. The Lewis acidic boron center coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Below are graphical representations of the proposed catalytic cycle for borate-ester-catalyzed amidation and the experimental workflow.
Caption: Proposed catalytic cycle for borate ester-catalyzed amidation.
Caption: General experimental workflow for catalytic amidation.
Conclusion
While this compound remains a useful catalyst for condensation reactions, a comprehensive evaluation of the available alternatives can lead to significant process improvements. For amidation, tris(2,2,2-trifluoroethyl) borate and tris(pentafluorophenyl)borane often provide higher yields and/or milder reaction conditions. For esterification, particularly of α-hydroxycarboxylic acids, boric acid stands out as a green and cost-effective option. Metal-based catalysts, especially those utilizing iron and zirconium, also present highly efficient and scalable alternatives. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic and environmental considerations. This guide provides a solid foundation for researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. | Semantic Scholar [semanticscholar.org]
- 10. Tris(pentafluorophenyl)borane catalyzed C–C and C–heteroatom bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tris(pentafluorophenyl)borane as an efficient catalyst in the guanylation reaction of amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01429K [pubs.rsc.org]
- 16. diva-portal.org [diva-portal.org]
A Comparative Spectroscopic and Thermal Analysis of Triphenyl Borate and its Alkyl Counterparts
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic and thermal characteristics of triphenyl borate, a key organoboron compound, benchmarked against its common alkyl borate alternatives: trimethyl borate, triisopropyl borate, and tributyl borate. The data presented herein, derived from Fourier-Transform Infrared Spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC), offers objective insights into their structural and stability profiles.
Executive Summary
This compound distinguishes itself from its alkyl counterparts through its solid-state nature at room temperature, distinct infrared spectral features, and a higher thermal stability profile. While alkyl borates are typically volatile liquids, this compound's aromatic substituents lead to a more defined crystalline structure and different decomposition pathways. This guide summarizes the key quantitative data in structured tables for ease of comparison, details the experimental protocols for these characterization techniques, and provides a visual workflow for the analysis process.
Spectroscopic and Thermal Data Comparison
The following tables summarize the key data points obtained from FT-IR, SEM, and TGA/DSC analyses of this compound and its selected alkyl alternatives.
Table 1: FT-IR Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹) | Assignment |
| This compound | ~1350 | B-O stretching (asymmetric) |
| ~1214 | C-O stretching | |
| ~910 | Borate ion vibration | |
| ~505 | Symmetric deformation of B-O | |
| Trimethyl Borate | ~1390 | B-O stretching |
| ~1040 | B-H links (non-apical) | |
| 3200-3400 | Partial B-O-H bonds | |
| 2800-3000 | Aliphatic C-H stretching | |
| Triisopropyl Borate | Conforms to structure | B-O and C-H stretching bands are prominent. |
| Tributyl Borate | Conforms to structure | B-O and C-H stretching bands are prominent. |
Table 2: SEM Morphological Data
| Compound | Morphology and Particle Size |
| This compound | Crystalline solid with particle sizes reported to be in the range of 8-39 µm, depending on the synthesis method[1]. |
| Trimethyl Borate | Volatile liquid at room temperature; SEM is not applicable for direct analysis. |
| Triisopropyl Borate | Colorless liquid at room temperature; SEM is not applicable for direct analysis. |
| Tributyl Borate | Liquid at room temperature; SEM is not applicable for direct analysis. |
Table 3: TGA/DSC Thermal Analysis Data
| Compound | Key Thermal Events |
| This compound | Sharp weight loss between 20-900°C, with a significant glass transition and exothermic peaks around 60°C and 150°C, indicating an amorphous solid character[1]. |
| Trimethyl Borate | Information on specific TGA/DSC data is not readily available in the cited literature. As a low-boiling point liquid, it is expected to show a primary mass loss due to evaporation. |
| Triisopropyl Borate | Information on specific TGA/DSC data is not readily available in the cited literature. Expected to exhibit mass loss corresponding to its boiling point. |
| Tributyl Borate | Information on specific TGA/DSC data is not readily available in the cited literature. Expected to show a major mass loss event related to its boiling point. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups present in the borate esters.
-
Instrument: A Bruker-Opus, Alpha-P FT-IR spectrometer or equivalent.
-
Sample Preparation:
-
Solid Samples (this compound): The solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.
-
Liquid Samples (Alkyl Borates): A small drop of the liquid is placed between two KBr plates to form a thin film, or analyzed using a liquid ATR accessory.
-
-
Analysis Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum (of the empty ATR crystal or KBr plates) is subtracted from the sample spectrum.
Scanning Electron Microscopy (SEM)
SEM analysis is employed to observe the surface morphology and determine the particle size of solid samples.
-
Instrument: A Jeol – Model: 5410 LV SEM or equivalent.
-
Sample Preparation:
-
The solid this compound powder is mounted on an aluminum stub using double-sided conductive carbon tape.
-
To ensure conductivity and prevent charging, the sample is sputter-coated with a thin layer of gold or palladium.
-
-
Imaging Parameters:
-
Accelerating Voltage: 10-20 kV
-
Working Distance: 10-15 mm
-
Magnification: Varied to observe both overall morphology and individual particle details.
-
-
Data Analysis: The SEM images are analyzed to determine the shape, size distribution, and surface texture of the particles.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
TGA/DSC is used to investigate the thermal stability and phase transitions of the borate esters.
-
Instrument: A SDT Q600 simultaneous TGA/DSC analyzer or equivalent.
-
Sample Preparation: A small amount of the sample (5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.
-
Analysis Parameters:
-
Temperature Range: Typically from room temperature to 900°C.
-
Heating Rate: A linear heating rate of 10°C/min is commonly used.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 50-100 mL/min.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, indicating decomposition and volatilization events. The DSC curve shows the heat flow to or from the sample, revealing endothermic (melting, glass transition) and exothermic (crystallization, decomposition) processes.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of borate esters as described in this guide.
Caption: Workflow for Spectroscopic and Thermal Characterization.
References
A Comparative Guide to Boron Sources for Tetraphenylborate Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of sodium tetraphenylborate (TPB) is crucial for various applications, including its use as a precipitating agent and in organometallic chemistry.[1][2] The choice of boron source is a critical factor influencing reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of different boron sources for TPB synthesis, supported by experimental data and detailed protocols.
The primary route to synthesizing sodium tetraphenylborate involves the reaction of a phenylating agent, typically a Grignard reagent like phenylmagnesium bromide, with a suitable boron compound.[1] Several boron sources have been effectively utilized in this synthesis, each with its own set of advantages and reaction-specific conditions.
Comparison of Boron Source Efficacy
The selection of a boron source directly impacts the outcome of the TPB synthesis. The following table summarizes the performance of various common boron sources based on available experimental data.
| Boron Source | Formula | Phenylating Agent | Solvent System | Reported Yield | Product Purity | Reference |
| Sodium Tetrafluoroborate | NaBF₄ | Phenylmagnesium bromide | Tetrahydrofuran (THF) | 96% (for a related tetraarylborate) | Not specified | [3] |
| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | Phenylmagnesium bromide | Diethyl ether | Not specified | Not specified | [4] |
| Boron Trichloride | BCl₃ | Phenylmagnesium bromide | Diethyl ether | ~Yield of 13g from 6.4g Mg | Substantially pure | [4] |
| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | Phenylmagnesium bromide | Toluene/THF | 21.0 - 24.5g from ~10g Mg | >99.0% | [5] |
It is important to note that boronic acids are generally more reactive than their corresponding boronic esters.[6] While not a direct precursor in the common TPB synthesis routes, this principle of reactivity can be relevant when considering alternative or modified synthetic strategies.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing synthetic outcomes. Below are generalized experimental protocols for TPB synthesis using different boron sources.
Protocol 1: Synthesis of Sodium Tetraphenylborate using Sodium Tetrafluoroborate
This method is a common laboratory-scale synthesis.
-
Grignard Reagent Preparation: In an oven-dried, argon-flushed sealed tube, combine magnesium turnings, THF, and a catalytic amount of 1,2-dibromoethane.
-
Reaction Initiation: Add bromobenzene to the mixture at 0 °C to initiate the exothermic formation of phenylmagnesium bromide.
-
Reaction with Boron Source: After the initial exotherm ceases, add sodium tetrafluoroborate (NaBF₄) to the Grignard reagent.[3]
-
Reaction Progression: Stir the resulting suspension at room temperature for 12 hours.
-
Work-up: Quench the reaction mixture with aqueous sodium carbonate and stir for 30 minutes.
-
Extraction and Purification: Extract the product with acetonitrile. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a mixture of diethyl ether and hexane to yield a white powder.[3]
Protocol 2: Synthesis of Sodium Tetraphenylborate using Boron Trifluoride Etherate
This protocol is adapted from a patented industrial method.
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide from magnesium and chlorobenzene in a solvent mixture of dry toluene and tetrahydrofuran (THF).[5]
-
Reaction with Boron Source: Add a solution of boron trifluoride etherate in diethyl ether to the Grignard reagent. Toluene is also added to the reaction mixture.[5]
-
Hydrolysis: Slowly pour the reaction solution into ice water. Add sodium carbonate and stir for one hour.[5]
-
Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with toluene. Combine the organic phases and dehydrate with sodium carbonate. Concentrate the solution, cool to induce crystallization, and filter the product. Wash the crystals with toluene and then petroleum ether before drying to obtain the final product.[5]
Reaction Pathway and Experimental Workflow
The synthesis of sodium tetraphenylborate from a boron source and a Grignard reagent follows a well-defined reaction pathway. The general experimental workflow is also illustrated below.
References
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Sodium tetraphenylboron synthesis - chemicalbook [chemicalbook.com]
- 4. US2853525A - Process of producing sodium tetraphenylboron - Google Patents [patents.google.com]
- 5. CN101210026A - Method for preparing sodium tetraphenylborate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Lewis Acidity: Fluorinated Triaryl Borates versus Triphenyl Borate
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is critical for optimizing chemical reactions, from catalysis to purification. This guide provides a detailed comparison of the Lewis acidity of various fluorinated triaryl borates against the foundational triphenyl borate, supported by experimental data and methodologies.
The introduction of fluorine atoms to the aryl groups of triaryl borates has a profound impact on their Lewis acidity. This is attributed to the strong electron-withdrawing nature of fluorine, which enhances the electrophilicity of the central boron atom. This guide explores the nuances of this enhanced acidity through quantitative metrics and established experimental protocols.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of a compound can be quantified using several experimental and computational methods. Key metrics include the Gutmann-Beckett number, determined via ³¹P NMR spectroscopy with a phosphine oxide probe, and computationally derived values such as Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA).[1]
A comprehensive study by Alharbi et al. provides a direct comparison of a series of fluorinated triaryl borates with this compound (B(OPh)₃) and the widely recognized strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).[2][3] The data, summarized in the table below, clearly demonstrates the superior Lewis acidity of the fluorinated borates.
| Compound | ³¹P NMR Shift (δ) of Et₃PO Adduct (ppm) | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ mol⁻¹) | Hydride Ion Affinity (HIA) (kJ mol⁻¹) |
| B(OPh)₃ | 16.5 | - | - | - |
| B(OC₆H₄-4-F)₃ | 17.7 | 73 | 414 | 325 |
| B(OC₆H₄-3-F)₃ | - | 74 | 418 | 327 |
| B(OC₆H₄-2-F)₃ | 17.5 | 75 | 420 | 330 |
| B(OC₆H₃-3,5-F₂)₃ | 16.6 | 80 | 431 | 334 |
| B(OC₆H₃-2,4-F₂)₃ | 17.4 | 81 | 433 | 339 |
| B(OC₆H₂-3,4,5-F₃)₃ | 15.7 | 85 | 444 | 340 |
| B(OC₆H₂-2,3,4-F₃)₃ | 16.8 | 85 | 443 | 346 |
| B(OC₆H₂-2,4,6-F₃)₃ | 17.2 | 77 | 425 | 334 |
| B(OC₆F₅)₃ | 15.0 | - | 433 | 327 |
| B(C₆F₅)₃ | - | 82 | 452 | 397 |
Data sourced from Alharbi et al., Dalton Transactions, 2023.[2][4]
Notably, the Gutmann-Beckett method suggests that the fluorinated triaryl borates are stronger Lewis acids than the archetypal fluorinated borane, B(C₆F₅)₃.[1] However, computational methods, such as FIA and HIA, indicate that B(C₆F₅)₃ is the stronger Lewis acid.[1][5] This discrepancy highlights that different methods for quantifying Lewis acidity can yield different trends, and the choice of method should be considered in the context of the specific application.[5]
The Impact of Fluorine Substitution Pattern
The position and number of fluorine substituents on the aryl rings significantly influence the Lewis acidity. Generally, increasing the number of fluorine atoms leads to a stronger Lewis acid.[1] However, steric effects can also play a role. For instance, the presence of ortho-fluorine atoms can sometimes diminish the Lewis acidity, as observed in B(OC₆H₂-2,4,6-F₃)₃, likely due to steric hindrance around the boron center.[1]
Figure 1. Logical relationship of Lewis acidity based on fluorination.
Experimental Protocols
Synthesis of Fluorinated Triaryl Borates
A general and straightforward method for the synthesis of fluorinated triaryl borates involves the reaction of the corresponding fluorinated phenol with boron trichloride (BCl₃).[6][7]
Figure 2. General workflow for the synthesis of fluorinated triaryl borates.
Detailed Protocol: The fluorinated triaryl borate products can be purified by crystallization from a concentrated solution in a non-polar solvent like pentane at low temperatures (e.g., -35 °C).[2] The resulting crystals are then washed with a cold solvent such as pentane or dichloromethane to yield the pure product.[2]
Gutmann-Beckett Method for Lewis Acidity Determination
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a compound by NMR spectroscopy.[8][9]
Protocol:
-
A solution of the Lewis acid to be tested is prepared in a weakly Lewis acidic solvent (e.g., deuterated chloroform, CDCl₃).
-
A probe molecule, typically triethylphosphine oxide (Et₃PO), is added to the solution.[8]
-
The ³¹P NMR spectrum of the solution is recorded.
-
The chemical shift (δ) of the phosphorus atom in the Et₃PO-Lewis acid adduct is measured.
-
The change in chemical shift (Δδ) relative to free Et₃PO is used to determine the acceptor number (AN), which is a quantitative measure of Lewis acidity.[8] The AN can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[8]
Conclusion
Fluorinated triaryl borates represent a class of tunable Lewis acids with significantly enhanced acidity compared to this compound. The degree of fluorination and the substitution pattern on the aryl rings allow for fine-tuning of their electronic and steric properties. While different assessment methods may provide varying rankings, the data consistently shows that fluorination is a powerful strategy for increasing Lewis acidity. For researchers in drug development and catalysis, these compounds offer a versatile toolkit for a wide range of chemical transformations.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 3. Synthesis and lewis acidity of fluorinated triaryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthesis and Lewis acidity of fluorinated triaryl borates -ORCA [orca.cardiff.ac.uk]
- 7. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Triphenyl Borate: A Comparative Guide to its Performance as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of a catalyst is pivotal to the efficiency, selectivity, and overall success of a reaction. Lewis acid catalysis, in particular, plays a crucial role in a vast array of organic transformations. This guide provides a comprehensive comparison of the performance of triphenyl borate against other common Lewis acid catalysts, supported by experimental data and detailed protocols.
Performance in Key Organic Transformations
This compound, B(OPh)₃, is a commercially available Lewis acid that has demonstrated its utility in several important organic reactions. Its performance, however, is highly dependent on the specific transformation when compared to other Lewis acids such as triarylboranes (e.g., triphenylborane, BPh₃), fluorinated boranes (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃), and other borate esters.
Amide Bond Formation
The synthesis of amides is a fundamental transformation in organic and medicinal chemistry. This compound has emerged as an effective catalyst for the direct dehydrative amidation of carboxylic acids and amines, offering high yields under relatively mild conditions.
Table 1: Comparison of Lewis Acid Catalysts in Dehydrative Amidation
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 4 | 3 - 18 | up to 92 | [1] |
| Boric Acid | 10-20 | 6 - 24 | 80 - 95 | [2] |
| B(OCH₂CF₃)₃ | 100 (stoichiometric) | 5 - 15 | up to 91 | [3][4] |
| B(C₆F₅)₃·H₂O | 12.5 | 18 | >90 | [5] |
As the data indicates, this compound is a highly efficient catalyst for amidation, requiring low catalyst loading to achieve excellent yields.[1] While other borate esters like B(OCH₂CF₃)₃ also promote this reaction, they are often required in stoichiometric amounts.[3][4] The highly Lewis acidic B(C₆F₅)₃ is also a competent catalyst for this transformation.[5]
Hydroboration of Alkynes
Hydroboration is a powerful method for the synthesis of organoboranes, which are versatile intermediates in organic synthesis. In this application, the performance of this compound is modest compared to its fluorinated counterparts.
Table 2: Comparison of Boron-Based Lewis Acids in the Hydroboration of Phenylacetylene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Triphenylborane (BPh₃) | 5 | 18 | 31 |
| Tris(2,4,6-trifluorophenyl)borane | 5 | 5 | 100 |
| B(C₆F₅)₃ | 5 | 18 | 59 |
Note: Data for triphenylborane (BPh₃) is presented here as a close structural analog to this compound, illustrating the general trend of lower reactivity for non-fluorinated boron Lewis acids in this specific reaction.
The trend observed in hydroboration highlights a key principle in Lewis acid catalysis: the electronic nature of the substituents on the boron center plays a critical role in its catalytic activity. The electron-withdrawing fluorine atoms in fluorinated boranes and borates enhance their Lewis acidity, leading to superior performance in reactions like hydroboration.
Experimental Protocols
General Procedure for this compound Catalyzed Amidation
This protocol is a representative example for the synthesis of an amide from a carboxylic acid and an amine using this compound as a catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Toluene (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, amine, this compound, and toluene.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically ranging from 3 to 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide.
Synthesis of this compound
This compound can be synthesized from boric acid and phenol.
Materials:
-
Boric acid (1.0 equiv)
-
Phenol (3.0 equiv)
-
Toluene (or another suitable solvent for azeotropic water removal)
Procedure:
-
Combine boric acid and phenol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
After cooling, the toluene is removed under reduced pressure to yield crude this compound, which can be purified by distillation or recrystallization.
Visualizing Catalytic Pathways and Workflows
To better understand the role of this compound in catalysis and the general experimental process, the following diagrams are provided.
Caption: Proposed mechanism for this compound-catalyzed amidation.
Caption: General experimental workflow for catalytic amidation.
Conclusion
This compound is a valuable and efficient Lewis acid catalyst, particularly for the synthesis of amides via direct dehydrative coupling. Its performance is competitive, often requiring low catalyst loadings to achieve high yields. However, for other transformations, such as hydroboration, more Lewis acidic catalysts, particularly those with electron-withdrawing groups like fluorinated boranes, demonstrate superior activity. The choice of Lewis acid catalyst should, therefore, be carefully considered based on the specific reaction, with this compound representing an excellent option for amidation and related condensation reactions.
References
A Comparative Guide to Validating Reaction Kinetics in Borate Ester Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of borate ester catalysts against other alternatives, supported by experimental data. It details the methodologies for kinetic validation and offers insights into the underlying reaction mechanisms, crucial for process optimization and development in the pharmaceutical and chemical industries.
Introduction: The Rise of Borate Ester Catalysis
The formation of amide bonds is one of the most fundamental and frequently used transformations in organic chemistry, central to the synthesis of pharmaceuticals, agrochemicals, and polymers. Traditional methods often rely on stoichiometric activating agents, which generate significant waste. Catalytic direct amidation, using a catalyst to facilitate the condensation of a carboxylic acid and an amine, represents a more efficient and sustainable approach. Among the various catalysts developed, borate esters have emerged as highly effective and versatile, demonstrating a broad substrate scope, even with challenging functionalized molecules like unprotected amino acids.
Validating the reaction kinetics of these catalytic systems is paramount. It provides a deeper understanding of the reaction mechanism, allows for the optimization of reaction conditions, and is essential for scaling up processes safely and efficiently. This guide will delve into the kinetic validation of borate ester catalysis, comparing it with other boron-based systems and presenting the data and protocols necessary for rigorous assessment.
Comparative Kinetic Analysis: Borate Esters vs. Boronic Acids
A key aspect of validating a catalyst's performance is comparing its activity with existing alternatives. Boronic acids are another class of boron-based catalysts used in amidation reactions. While effective for simple, non-coordinating substrates, their performance can be severely hampered by substrates capable of strong coordination to the boron center, such as those containing pyridine moieties.
Performance with Non-Coordinating Substrates
For relatively "easy" or non-functionalized substrates, simple boronic acids can exhibit faster reaction rates than borate esters. This initial observation, however, does not capture the full picture of catalyst robustness and versatility.
Performance with Coordinating Substrates: The Borate Ester Advantage
The true utility of borate ester catalysts becomes evident with more challenging substrates, which are common in pharmaceutical synthesis. When reacting a coordinating amine like 2-aminopyridine with phenylacetic acid, a stark difference in catalytic activity is observed.
-
Boronic Acid: Shows virtually no catalytic activity. The coordinating substrate effectively deactivates the catalyst, likely through the formation of stable, inactive boroxines.
-
Borate Ester (e.g., B(OCH₂CF₃)₃): Continues to effectively mediate the reaction, demonstrating its superior resilience to deactivation by coordinating functional groups.
The data below summarizes the comparative performance of different boron catalysts in the amidation of both non-coordinating and coordinating substrates.
Table 1: Comparison of Boron Catalyst Performance in Amidation Reactions
| Catalyst Type | Substrate Pair | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Boronic Acid | Benzoic Acid + 4-Phenylbutylamine | 2 | >95 | |
| Borate Ester | Benzoic Acid + 4-Phenylbutylamine | 5 | >95 | |
| Boronic Acid | Phenylacetic Acid + 2-Aminopyridine | 40 | 0 |
| Borate Ester | Phenylacetic Acid + 2-Aminopyridine | 40 | 63 | |
Understanding the Reaction Mechanism Through Kinetics
Kinetic studies are instrumental in elucidating the catalytic cycle. For the borate ester-catalyzed amidation, a proposed mechanism involves the initial condensation of the carboxylic acid with the borate ester. The resulting acyloxyboron species is the active acylating agent.
A kinetic analysis of the reaction to form amide 6 revealed the following dependencies:
-
Catalyst Concentration: 0.8th order, suggesting a near first-order dependence on the catalyst, with some potential for competitive decomposition of the active species.
-
Amine Concentration: 0th order, indicating that the amine is not involved in the rate-determining step.
-
Acid Concentration: 0.5th order, showing a positive but non-integer dependence.
These findings support a catalytic cycle where the turnover-limiting step is the condensation of the carboxylic acid with a monohydroxyboron species, which regenerates the active catalyst.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed catalytic cycle for amidation, the logical comparison of boron-based catalysts, and a standard workflow for kinetic validation.
Hard vs. Soft Lewis Acids: A Comparative Guide to Alkyne Activation Strategies
For researchers, scientists, and drug development professionals, understanding the nuances of catalytic reactions is paramount. The activation of alkynes, a fundamental transformation in organic synthesis, is often accomplished using Lewis acids. However, the choice between a "hard" and a "soft" Lewis acid can dramatically influence the reaction's outcome, efficiency, and selectivity. This guide provides an objective comparison of the reactivity of hard and soft Lewis acids in alkyne activation, supported by experimental data, detailed protocols, and mechanistic visualizations.
The distinction between hard and soft acids and bases, as conceptualized in the Hard and Soft Acids and Bases (HSAB) theory, is rooted in properties like charge density, size, and polarizability. Hard Lewis acids are typically small, highly charged species that are not easily polarized (e.g., AlCl₃, GaCl₃, TiCl₄). Conversely, soft Lewis acids are larger, have a lower charge density, and are more polarizable (e.g., Au(I), Au(III), Pt(II), Ag(I)).[1] This fundamental difference dictates how they interact with the electron-rich triple bond of an alkyne, leading to distinct modes of activation and, consequently, different chemical transformations.
Contrasting Mechanisms: σ- vs. π-Activation
The divergent reactivity of hard and soft Lewis acids stems from their preferred mode of interaction with the alkyne.
Hard Lewis acids tend to engage in σ-activation . This involves a more localized, electrostatic interaction where the Lewis acid accepts electron density from one of the alkyne's π-orbitals into its empty orbital, forming a vinyl cation-like intermediate. This mode of activation significantly polarizes the alkyne, making it highly susceptible to nucleophilic attack.
Soft Lewis acids , particularly carbophilic late transition metals like gold and platinum, favor π-activation . In this scenario, the metal center interacts with the entire π-system of the alkyne, forming a π-complex. This interaction involves σ-donation from the alkyne's filled π-orbital to an empty orbital on the metal and, crucially, π-back-donation from a filled d-orbital on the metal to an empty π*-antibonding orbital of the alkyne.[2] This delocalized interaction activates the alkyne towards nucleophilic attack without generating a discrete, high-energy carbocation, often leading to milder reaction conditions and unique selectivities.
Caption: Modes of alkyne activation by hard and soft Lewis acids.
Experimental Data: A Head-to-Head Comparison
The differing activation modes of hard and soft Lewis acids translate to tangible differences in reactivity and product distribution. The following tables summarize quantitative data from selected alkyne activation reactions.
Table 1: Cycloisomerization of Allenynes
A direct comparison of GaCl₃ (a harder Lewis acid) and a Au(I) complex (a soft Lewis acid) in the cycloisomerization of allenynes highlights their distinct reactivity profiles.[3][4]
| Entry | Substrate | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Terminal 1,6-allenyne | GaCl₃ | 10 | Toluene | 80 | 1 | Allene | 85 |
| 2 | Terminal 1,6-allenyne | [Au(PPh₃)]SbF₆ | 5 | CH₂Cl₂ | RT | 0.5 | Allene | 95 |
| 3 | Disubstituted allenyne | GaCl₃ | 10 | Toluene | 80 | 3 | Allene | 78 |
| 4 | Disubstituted allenyne | [Au(PPh₃)]SbF₆ | 5 | CH₂Cl₂ | RT | 1 | Triene | <10 |
Table 2: Representative Alkyne Hydration and Cycloisomerization Reactions
This table presents data from various sources to illustrate the typical conditions and yields for alkyne transformations catalyzed by hard and soft Lewis acids. While the substrates are not identical, the data provides a general overview of their respective efficiencies.
| Entry | Reaction Type | Lewis Acid | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cycloisomerization | GaCl₃ | ω-Aryl-1-alkyne | 10 | 1,2-Dichloroethane | 80 | 1 | Dihydronaphthalene | 98 |
| 2 | Hydration | [(IPr)AuCl]/AgSbF₆ | Phenylacetylene | 1/1 | Dioxane/H₂O | 100 | 1 | Acetophenone | 99 |
| 3 | Hydration | AuCl | 1-Dodecyne | 4 | Methanol | Reflux | ~3 | 2-Dodecanone | >95 |
Spectroscopic Evidence of Activation Modes
The interaction between a Lewis acid and an alkyne can be probed using spectroscopic methods, providing evidence for the proposed activation mechanisms.
¹³C NMR Spectroscopy: The chemical shifts of the acetylenic carbons are sensitive to their electronic environment. Upon coordination to a soft Lewis acid like gold(I), the alkyne carbons in the resulting π-complex typically exhibit a downfield shift, although this can be modest.[5] For instance, in a gold(I)-acetylene complex, the sp-hybridized carbons show resonances at approximately 155 ppm and 115 ppm.[6] In contrast, the formation of a more polarized vinyl cation-like intermediate with a hard Lewis acid would be expected to lead to a more significant downfield shift for the carbon atom bearing the most positive charge.
Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum of an alkyne is also indicative of the nature of its interaction with a Lewis acid. Coordination to a soft Lewis acid to form a π-complex typically results in a decrease in the C≡C stretching frequency due to π-back-donation into the alkyne's π* orbitals, which weakens the triple bond. For example, the C≡C stretching frequency in a gold(I)-phenylacetylene complex is shifted to lower wavenumbers (1982 cm⁻¹) compared to the free alkyne.[6] Conversely, the strong polarization induced by a hard Lewis acid in a σ-complex is expected to cause a more pronounced decrease in the C≡C bond order and a correspondingly larger shift to lower frequency.
Experimental Protocols
Representative Protocol for Gold-Catalyzed Hydration of an Alkyne:
To a solution of the alkyne (0.5 mmol) in a mixture of dioxane (2 mL) and water (0.5 mL) is added [(IPr)AuCl] (0.005 mmol, 1 mol%) and AgSbF₆ (0.005 mmol, 1 mol%). The reaction mixture is stirred at 100 °C for 1 hour. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding ketone.[7]
Representative Protocol for Gallium-Catalyzed Cycloisomerization of an ω-Aryl-1-Alkyne:
To a solution of the ω-aryl-1-alkyne (0.2 mmol) in 1,2-dichloroethane (2 mL) is added a solution of GaCl₃ in 1,2-dichloroethane (0.1 M, 0.2 mL, 0.02 mmol, 10 mol%). The mixture is stirred at 80 °C for 1 hour. The reaction is then quenched by the addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the dihydronaphthalene product.[8]
Caption: A generalized experimental workflow for Lewis acid-catalyzed alkyne activation.
Conclusion
The choice between hard and soft Lewis acids for alkyne activation is a critical decision in synthetic planning. Hard Lewis acids, through σ-activation, provide a powerful tool for transformations requiring highly electrophilic intermediates. In contrast, soft Lewis acids, via π-activation, offer a milder and often more selective approach, enabling a vast array of unique and complex molecular architectures. By understanding the fundamental principles of their reactivity and consulting comparative experimental data, researchers can make informed decisions to optimize their synthetic strategies and advance the development of novel chemical entities.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GaCl3-catalyzed allenyne cycloisomerizations to allenenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning Activity and Selectivity during Alkyne Activation by Gold(I)/Platinum(0) Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 8. Soft interactions with hard Lewis acids: generation of mono- and dicationic alkaline-earth metal arene-complexes by direct oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Probing the Lewis Acidity of Boronic Acids in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common experimental and computational methods for probing the Lewis acidity of boronic acids in aqueous solutions. Boronic acids are a crucial class of compounds in organic synthesis, medicinal chemistry, and chemical biology, with their utility often dictated by their Lewis acidic character.[1][2][3] Understanding and quantifying this property is paramount for the rational design of novel catalysts, sensors, and therapeutic agents.[1][3][4]
In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar species and an anionic, tetrahedral boronate form, with the position of this equilibrium defining their Lewis acidity.[1][2][5] This guide will delve into the methodologies used to characterize this equilibrium, presenting quantitative data, detailed experimental protocols, and a discussion of alternative approaches.
Quantitative Comparison of Boronic Acid Lewis Acidity
The most common method for quantifying the Lewis acidity of boronic acids in aqueous solution is the determination of their acid dissociation constant (pKa).[6][7] The pKa value reflects the propensity of the boronic acid to accept a hydroxide ion from water, forming the corresponding boronate. A lower pKa value indicates a stronger Lewis acid. The table below summarizes the experimentally determined pKa values for a series of substituted phenylboronic acids, providing a clear comparison of how substituents influence Lewis acidity.
| Boronic Acid | Substituent | pKa | Reference |
| Phenylboronic acid | -H | 8.83 | [6] |
| 4-Methoxyphenylboronic acid | 4-OCH3 | 9.25 | [1] |
| 4-Methylphenylboronic acid | 4-CH3 | 9.05 | [6] |
| 4-Chlorophenylboronic acid | 4-Cl | 8.42 | [6] |
| 4-Bromophenylboronic acid | 4-Br | 8.39 | [6] |
| 4-Nitrophenylboronic acid | 4-NO2 | 7.91 | [6] |
| 3-Nitrophenylboronic acid | 3-NO2 | 8.12 | [6] |
Experimental Protocols
Accurate determination of boronic acid pKa values is crucial for comparative studies. The following are detailed protocols for two common and reliable methods.
Potentiometric Titration
This method involves the direct measurement of pH as a function of added titrant (a strong base) to a solution of the boronic acid.
Materials:
-
Boronic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Potassium chloride (KCl) solution (e.g., 0.05 M) to maintain constant ionic strength
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4 and 7).[7]
-
Accurately weigh a sample of the boronic acid (e.g., 0.03–0.05 g) and dissolve it in a known volume of the aqueous KCl solution.[7]
-
Place the solution on a stir plate and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
The pKa is determined as the pH at the half-equivalence point, which can be identified from the inflection point of the titration curve (determined from the derivative plot of ΔpH/ΔV).[7]
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
Boronic acid sample
-
A series of buffer solutions with known pH values spanning the expected pKa
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of solutions by diluting the stock solution into the different pH buffers, ensuring the final concentration of the boronic acid is constant.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Identify a wavelength where the absorbance of the neutral boronic acid and the anionic boronate differ significantly.
-
Plot the absorbance at this wavelength as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Lewis acidity of a boronic acid in an aqueous solution via pKa measurement.
Caption: General workflow for pKa determination of boronic acids.
Alternative Methods for Probing Lewis Acidity
While pKa determination is the most direct measure of Lewis acidity in water, other methods, both experimental and computational, provide valuable insights.
Fluorescent Probes
Fluorescent sensors incorporating a boronic acid moiety can be used to probe Lewis acidity. The binding of the boronic acid to a diol, which is influenced by its Lewis acidity, can lead to a change in the fluorescence properties of the molecule.[8][9][10] This approach is particularly useful for developing sensors for saccharides and other biologically relevant diols.[8][9] The binding affinity of the boronic acid for the diol is related to its Lewis acidity; a stronger Lewis acid will generally exhibit a higher binding affinity at a given pH.[10]
Computational Methods
Several computational methods can be employed to estimate the Lewis acidity of boronic acids:
-
Fluoride Ion Affinity (FIA): This method calculates the enthalpy change associated with the binding of a fluoride ion to the boronic acid in the gas phase. A more negative FIA value indicates a stronger Lewis acid.[11][12]
-
Hydride Ion Affinity (HIA): Similar to FIA, HIA calculates the enthalpy change for the binding of a hydride ion.
-
Global Electrophilicity Index (GEI): This index provides a measure of the electrophilicity of the molecule, which correlates with its Lewis acidity.[11][12]
-
Ammonia Affinity (AA): This method has been shown to be a unified way to evaluate the Lewis acidity of various organoboronic acid derivatives.[11][12]
It is important to note that these computational methods are typically performed in the gas phase and may not perfectly correlate with Lewis acidity in aqueous solution due to the significant role of solvation effects.[1]
Gutmann-Beckett Method
The Gutmann-Beckett method is an experimental technique that uses a probe molecule, typically triethylphosphine oxide (Et₃PO), to assess Lewis acidity.[6][13] The interaction of the Lewis acidic boron with the basic oxygen of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change is proportional to the Lewis acidity.[13] While powerful, this method is typically performed in non-aqueous solvents.
Logical Relationships in Boronic Acid Equilibria
The following diagram illustrates the key equilibria and interactions of boronic acids in aqueous solution, which are fundamental to understanding their Lewis acidity.
Caption: Equilibria and influencing factors of boronic acids.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 5. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Triphenyl Borate: A Step-by-Step Guide for Laboratory Professionals
Triphenyl borate is a chemical compound that requires careful handling and specific disposal procedures due to its hazardous properties. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1][3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2][3] |
| Serious Eye Damage | Causes serious eye damage.[1][2][3][4] | P280: Wear eye protection/face protection.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] P310: Immediately call a POISON CENTER or doctor/physician.[1][3] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][5] | P280: Wear protective gloves.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Acute Inhalation Toxicity | Toxic if inhaled.[2][3] | P261: Avoid breathing dust.[2][3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical part of the laboratory workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Storage
-
Use Designated Containers: Collect this compound waste in a clearly labeled, dedicated waste container. The container should be made of a material compatible with the chemical and should have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic).
-
Storage Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility. The storage area should be cool, dry, and well-ventilated.[6][7] this compound is moisture-sensitive, so protection from humidity is important.[6][8] Keep the container tightly closed.[1][6][7]
Step 3: Arrange for Disposal by a Licensed Contractor
-
Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will have established procedures and approved contractors for hazardous waste disposal.
-
Provide Information: Be prepared to provide the following information to the EHS office or the disposal contractor:
Step 4: Recommended Disposal Method
The recommended method for the final disposal of this compound is incineration.[2][7]
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][7] This should only be performed by a licensed and qualified waste disposal facility.
Important: Do not dispose of this compound down the drain or in regular trash.[7][9] This can lead to environmental contamination and potential harm to aquatic life.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to avoid inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE): Before cleaning up the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator if ventilation is inadequate.[5][6]
-
Containment: Prevent the spill from spreading.[6]
-
Cleanup:
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Triphenyl Borate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate and essential safety and logistical information for handling Triphenyl borate, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical compound that demands careful handling due to its potential health hazards. It is toxic if swallowed and can cause serious eye damage.[1][2][3] Additionally, it may be toxic in contact with skin and if inhaled, and can cause skin and respiratory irritation.[2][3][4] Adherence to proper safety protocols is crucial to minimize exposure and mitigate risks.
Key Safety and Physical Data
A summary of essential quantitative data for this compound is provided below. It is important to note that no official occupational exposure limits (OELs) have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1]
| Parameter | Value | Reference |
| Appearance | Solid | [5] |
| Molecular Formula | C18H15BO3 | [2] |
| Molecular Weight | 290.13 g/mol | [2] |
| Acute Oral Toxicity (Mouse) | LD50: 200 mg/kg | [1] |
| Storage Temperature | 2-8 °C (Refrigerated) | [1][6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is necessary to ensure comprehensive protection when handling this compound. The following diagram illustrates the relationship between the hazards presented by this compound and the corresponding essential PPE.
Caption: Diagram 1: Hazard-PPE Correlation for this compound.
Detailed PPE Specifications
-
Eye and Face Protection : Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7] In addition, a face shield should be worn to provide a higher level of protection against splashes and airborne particles.
-
Skin Protection :
-
Protective Clothing : A laboratory coat must be worn to protect street clothes and exposed skin. Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection : If there is a potential for generating dust, or if working outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[4][7]
Operational Plan: Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Caption: Diagram 2: Procedural Workflow for this compound.
Experimental Protocols and Handling Procedures
Pre-Handling Preparation:
-
Review Documentation : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls : Ensure that a certified chemical fume hood is available and functioning correctly. All handling of solid this compound should be conducted within the fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment : Don the appropriate PPE as specified above, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Emergency Preparedness : Locate the nearest eyewash station and safety shower.[4] Ensure a chemical spill kit is readily accessible. Prepare a designated and clearly labeled hazardous waste container.
Handling this compound:
-
Location : Conduct all manipulations of this compound inside a chemical fume hood to control dust and vapors.[4]
-
Preventing Dust Formation : Handle the solid material carefully to avoid generating dust. Use techniques such as gentle scooping rather than pouring, if possible.
-
Storage : this compound is moisture-sensitive.[6] Keep the container tightly closed when not in use and store it in a refrigerator at 2-8°C.[1][6] The storage area should be dry, cool, and well-ventilated.[6] It is recommended to store it locked up.[1]
In Case of a Spill:
-
Evacuation and Notification : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Control and Cleanup : If the spill is small and you are trained to handle it, wear appropriate PPE. Prevent the dust from spreading.[1] Carefully sweep up the spilled solid and place it into a designated, labeled container for hazardous waste.[6] Avoid creating dust during cleanup.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1][6]
-
Waste Collection :
-
Collect all waste materials containing this compound, including contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste" and the full chemical name, "this compound."
-
-
Waste Storage :
-
Keep the waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2]
-
By adhering to these safety and logistical guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
